Product packaging for Leu-AMS(Cat. No.:)

Leu-AMS

Cat. No.: B1663416
M. Wt: 459.5 g/mol
InChI Key: XFEDFDTWJLGMBO-LEJQEAHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Leu-AMS, also known as leucyladenylate sulfamate, is a stable, non-hydrolyzable analog of the leucyl-adenylate (Leu-AMP) intermediate . It acts as a potent and selective inhibitor of leucyl-tRNA synthetase (LRS) . Its primary research value lies in its ability to disrupt the leucine-sensing pathway that activates the mammalian target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth, proliferation, and metabolism . Unlike rapamycin, which allosterically inhibits mTORC1, this compound targets the upstream sensor LRS. LRS functions not only in protein synthesis but also as an intracellular leucine sensor for the mTORC1 pathway . By binding tightly to the synthetic active site of LRS, this compound blocks its interaction with RagD GTPase, a key event in the leucine-induced translocation and activation of mTORC1 at the lysosomal surface . This mechanism provides researchers with a valuable tool to specifically investigate the leucine-sensing arm of mTORC1 signaling, study nutrient sensing in cells, and explore therapeutic strategies for conditions with hyperactive mTORC1, such as certain cancers . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25N7O7S B1663416 Leu-AMS

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-4-methylpentanoyl]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7O7S/c1-7(2)3-8(17)15(26)22-31(27,28)29-4-9-11(24)12(25)16(30-9)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t8-,9+,11+,12+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEDFDTWJLGMBO-LEJQEAHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Molecular Siege: Unraveling the Mechanism of Action of Leu-AMS, a Potent Inhibitor of Leucyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate cellular landscape of protein synthesis and metabolic signaling, the enzyme Leucyl-tRNA Synthetase (LARS1) stands as a critical nexus. Its canonical function is the essential charging of leucine onto its cognate tRNA, a fundamental step in translation. However, LARS1 also plays a non-canonical role as a key intracellular sensor of leucine, activating the mTORC1 signaling pathway, a master regulator of cell growth and proliferation. Leu-AMS, a non-hydrolyzable analog of the leucyl-adenylate intermediate, has emerged as a powerful chemical tool to dissect these dual functions. This technical guide provides an in-depth exploration of the mechanism of action of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its molecular interactions and cellular consequences.

Core Mechanism: Competitive Inhibition at the Synthetic Active Site

This compound functions as a high-affinity competitive inhibitor of LARS1.[1] It structurally mimics the transition state intermediate, leucyl-adenylate (Leu-AMP), formed during the first step of the aminoacylation reaction.[1] By binding tightly within the synthetic active site of LARS1, this compound effectively blocks the binding of both leucine and ATP, thereby halting the catalytic cycle of the enzyme.[1] This inhibition prevents the charging of tRNALeu, a critical process for protein synthesis.

The potency of this inhibition is underscored by its low nanomolar inhibitory concentration.

Compound Target IC50 (nM) Reference
This compoundLeucyl-tRNA Synthetase (LRS)22.34Yoon et al., 2016

Structural Insights into the LARS1-Leu-AMS Complex

Crystallographic studies of human LARS1 in complex with this compound have provided atomic-level details of their interaction.[1][2] These studies reveal that this compound occupies the synthetic active site, a deep cleft within the catalytic domain of LARS1.[2] The leucine moiety of this compound is nestled in a hydrophobic pocket, while the adenosine and sulfamoyl groups form extensive hydrogen bonding and electrostatic interactions with conserved residues of the enzyme.[2]

This binding locks LARS1 into a specific conformational state. This conformation is recognized as the "sensing-off" or inactive state for the mTORC1 signaling pathway.[1]

LARS1_Inhibition cluster_0 LARS1 Catalytic Cycle cluster_1 Inhibition by this compound Leucine Leucine LARS1_active LARS1 (Active) Leucine->LARS1_active ATP ATP ATP->LARS1_active Leu_AMP Leu-AMP Intermediate LARS1_active->Leu_AMP Aminoacylation Step 1 LARS1_inactive LARS1 (Inactive) Charged_tRNA Leu-tRNA-Leu Leu_AMP->Charged_tRNA Aminoacylation Step 2 tRNA_Leu tRNA-Leu tRNA_Leu->Leu_AMP Protein_Synthesis Protein_Synthesis Charged_tRNA->Protein_Synthesis Translation Leu_AMS This compound Leu_AMS->LARS1_active Competitive Binding Blocked_Synthesis Protein Synthesis Blocked LARS1_inactive->Blocked_Synthesis Inhibition

Figure 1: Inhibition of the LARS1 catalytic cycle by this compound.

Modulation of the mTORC1 Signaling Pathway

Beyond its role in protein synthesis, LARS1 acts as a direct sensor of intracellular leucine levels to activate the mTORC1 pathway. In the presence of leucine, LARS1 translocates to the lysosome and facilitates the conversion of RagD-GTP to RagD-GDP, a key step in mTORC1 activation.[1]

This compound effectively decouples LARS1 from this signaling cascade. By locking LARS1 in the "sensing-off" conformation, this compound prevents the leucine-induced conformational changes necessary for its interaction with the Rag GTPases.[1] Consequently, the downstream signaling events, including the phosphorylation of S6 kinase (S6K) and 4E-BP1, are suppressed.[1]

mTORC1_Signaling_Inhibition cluster_0 Leucine-Mediated mTORC1 Activation cluster_1 Inhibition by this compound Leucine Leucine LARS1_sensing LARS1 (Sensing-On) Leucine->LARS1_sensing Rag_GTPases Rag GTPases LARS1_sensing->Rag_GTPases Activates LARS1_inactive_sensing LARS1 (Sensing-Off) mTORC1 mTORC1 Rag_GTPases->mTORC1 Activates Blocked_mTORC1 mTORC1 Signaling Blocked Downstream Cell Growth & Proliferation mTORC1->Downstream Leu_AMS This compound Leu_AMS->LARS1_sensing Induces 'Sensing-Off' State LARS1_inactive_sensing->Rag_GTPases Prevents Interaction

Figure 2: this compound mediated inhibition of the mTORC1 signaling pathway.

Experimental Protocols

Leucyl-tRNA Synthetase (LARS1) Aminoacylation Assay

This assay measures the catalytic activity of LARS1 by quantifying the amount of radiolabeled leucine transferred to its cognate tRNA.

Materials:

  • Purified recombinant human LARS1

  • [14C]-Leucine

  • ATP

  • Total tRNA from E. coli or human cells

  • Reaction buffer (e.g., 30 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT)

  • This compound or other inhibitors

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, and [14C]-Leucine.

  • Add varying concentrations of this compound or vehicle control to the reaction mixture.

  • Initiate the reaction by adding purified LARS1 and total tRNA.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by spotting the mixture onto glass fiber filters and precipitating the tRNA with cold 10% TCA.

  • Wash the filters extensively with cold 5% TCA and then ethanol to remove unincorporated [14C]-Leucine.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

mTORC1 Signaling Assay (Western Blotting)

This method assesses the effect of this compound on the mTORC1 signaling pathway by measuring the phosphorylation status of downstream targets like S6K.

Materials:

  • Cell line (e.g., HEK293T)

  • Cell culture medium

  • Leucine-free medium

  • Leucine

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Culture cells to the desired confluency.

  • Starve the cells of leucine by incubating them in leucine-free medium for a specified time (e.g., 1 hour).

  • Pre-treat the cells with various concentrations of this compound or vehicle for a defined period (e.g., 30 minutes).

  • Stimulate the cells with leucine for a short period (e.g., 15-30 minutes).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-S6K, total S6K, and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Experimental_Workflow cluster_0 Aminoacylation Assay cluster_1 mTORC1 Signaling Assay A1 Prepare Reaction Mix ([14C]-Leu, ATP, tRNA) A2 Add this compound A1->A2 A3 Add LARS1 to start A2->A3 A4 Incubate at 37°C A3->A4 A5 Stop with TCA & Filter A4->A5 A6 Scintillation Counting A5->A6 A7 Calculate IC50 A6->A7 B1 Cell Culture & Leucine Starvation B2 Pre-treat with this compound B1->B2 B3 Leucine Stimulation B2->B3 B4 Cell Lysis B3->B4 B5 Western Blot for p-S6K B4->B5 B6 Quantify Phosphorylation B5->B6

References

The Role of Leu-AMS in Deciphering the mTORC1 Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Leucyl-AMP sulfamate (Leu-AMS), a potent and specific inhibitor of leucyl-tRNA synthetase (LRS), in the investigation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. By decoupling the canonical tRNA charging function of LRS from its more recently discovered role as a direct leucine sensor for mTORC1, this compound provides a powerful tool to dissect the intricate mechanisms of amino acid sensing and its impact on cell growth, proliferation, and metabolism.

Core Concepts: Leucine Sensing and mTORC1 Activation

The mTORC1 pathway is a central regulator of cellular anabolism, responding to a variety of environmental cues, including growth factors, energy status, and, critically, amino acid availability. Leucine, in particular, is a potent activator of mTORC1. Two primary intracellular leucine sensing mechanisms have been identified:

  • Leucyl-tRNA Synthetase (LRS): Beyond its canonical function of charging tRNALeu with leucine for protein synthesis, LRS directly senses intracellular leucine levels.[1] In the presence of leucine, LRS undergoes a conformational change that allows it to interact with and act as a GTPase-activating protein (GAP) for the RagD GTPase.[1] This interaction is a key step in the translocation of mTORC1 to the lysosomal surface, where it is activated by Rheb.

  • Sestrin2: This protein acts as a cytosolic leucine sensor. In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex, which in turn leads to the inhibition of mTORC1.[2][3] Leucine binding to Sestrin2 disrupts this interaction, thereby relieving the inhibition of GATOR2 and allowing for mTORC1 activation.[2][3]

This compound, as a stable analog of the leucyl-adenylate intermediate, potently inhibits the catalytic (aminoacylation) activity of LRS without affecting its leucine-sensing function in the mTORC1 pathway.[4][5] This unique property allows researchers to specifically investigate the consequences of inhibiting protein synthesis at the level of tRNA charging, while leaving the direct leucine-sensing and signaling to mTORC1 intact.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and the mTORC1 pathway, providing a quick reference for experimental design and interpretation.

Compound/MoleculeParameterValueCell/SystemReference
This compoundIC50 for LRS22.34 nMIn vitro[4][5]
LeucineKd for Sestrin220 µMIn vitro[2]
LeucineHalf-maximal activation of mTORC1~20 µMHEK-293T cells[2]

Table 1: Key Quantitative Parameters for this compound and Leucine in mTORC1 Signaling.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the mTORC1 pathway and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these processes.

mTORC1_Activation_Pathway cluster_cytosol Cytosol cluster_lysosome Lysosome Leucine Leucine LRS LRS Leucine->LRS binds Sestrin2 Sestrin2 Leucine->Sestrin2 binds Leucine->Sestrin2 disrupts inhibition RagC_GTP RagC/D-GTP LRS->RagC_GTP GAP activity GATOR2 GATOR2 Sestrin2->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits RagA_GDP RagA/B-GDP GATOR1->RagA_GDP GAP activity mTORC1_inactive mTORC1 (inactive) mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active activated by Ragulator Ragulator Ragulator->RagA_GDP GEF activity RagA_GTP RagA/B-GTP RagA_GDP->RagA_GTP RagC_GDP RagC/D-GDP RagC_GTP->RagC_GDP RagA_GTP->mTORC1_inactive recruits to lysosome RagC_GDP->mTORC1_inactive recruits to lysosome Rheb_GTP Rheb-GTP Rheb_GTP->mTORC1_active Downstream_Targets S6K1, 4E-BP1 mTORC1_active->Downstream_Targets phosphorylates

Caption: Leucine-mediated mTORC1 activation pathways.

LeuAMS_Mechanism cluster_LRS_function Leucyl-tRNA Synthetase (LRS) Functions Catalytic_Activity Catalytic Activity (tRNA charging) Protein_Synthesis Protein_Synthesis Catalytic_Activity->Protein_Synthesis enables Leucine_Sensing Leucine Sensing (mTORC1 activation) mTORC1_Activation mTORC1_Activation Leucine_Sensing->mTORC1_Activation leads to Leu_AMS This compound Leu_AMS->Catalytic_Activity inhibits Leu_AMS->Leucine_Sensing no effect Leucine Leucine Leucine->Catalytic_Activity Leucine->Leucine_Sensing

Caption: Mechanism of action of this compound.

Western_Blot_Workflow start Cell Culture and Treatment (e.g., with this compound, Leucine) lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-S6K, anti-p-4E-BP1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western blot workflow for mTORC1 activity.

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the study of this compound and the mTORC1 pathway.

mTORC1 Activity Assay by Western Blotting

This protocol is used to assess the phosphorylation status of downstream targets of mTORC1, such as S6K1 and 4E-BP1, as a readout of its kinase activity.

Materials:

  • Cells of interest (e.g., HEK293T, HeLa)

  • Complete growth medium

  • Amino acid-free medium

  • Leucine, this compound

  • PBS (Phosphate-Buffered Saline), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to reach 70-80% confluency.

    • For amino acid starvation experiments, wash cells with PBS and incubate in amino acid-free medium for a specified time (e.g., 50-90 minutes).[3][6]

    • Treat cells with desired concentrations of Leucine, this compound, or other compounds for the indicated times.

  • Cell Lysis:

    • Aspirate the medium and wash cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 15-30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[7]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Wash the membrane again three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Co-Immunoprecipitation (Co-IP) of LRS and RagD

This protocol is designed to investigate the interaction between LRS and RagD, which is a key event in leucine sensing.

Materials:

  • Cells expressing tagged versions of LRS or RagD (or use antibodies against endogenous proteins)

  • Co-IP lysis buffer (a milder buffer than RIPA, e.g., containing 1% NP-40)

  • Antibody for immunoprecipitation (e.g., anti-FLAG, anti-HA, or specific anti-LRS/RagD)

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., Laemmli sample buffer)

Procedure:

  • Cell Lysis:

    • Harvest and lyse cells as described in the Western Blotting protocol, using a Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add the immunoprecipitating antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.

    • Analyze the eluted proteins by Western blotting using antibodies against the protein of interest (e.g., blot for RagD after pulling down LRS).

In Vitro LRS Aminoacylation Activity Assay

This assay measures the catalytic activity of LRS in charging tRNALeu with leucine and can be used to determine the IC50 of inhibitors like this compound.[9]

Materials:

  • Purified recombinant LRS

  • Human cytosolic tRNALeu

  • [3H]-Leucine

  • ATP

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM NaCl, 15 mM MgCl2, 2 mM DTT)

  • BSA

  • Whatman glass-fiber filter discs

  • 5% Trichloroacetic acid (TCA), ice-cold

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing reaction buffer, ATP, BSA, [3H]-Leucine, and tRNALeu.

    • For IC50 determination, prepare reactions with varying concentrations of this compound.

  • Initiation and Incubation:

    • Initiate the reaction by adding a small amount of purified LRS enzyme.

    • Incubate the reaction at 37°C.

  • Quenching and Washing:

    • At different time points, take aliquots of the reaction mixture and spot them onto Whatman filter discs.

    • Immediately quench the reaction by immersing the filter discs in ice-cold 5% TCA.

    • Wash the discs several times with cold 5% TCA to remove unincorporated [3H]-Leucine, followed by a wash with ethanol.

  • Measurement:

    • Dry the filter discs and place them in scintillation vials with scintillation cocktail.

    • Measure the amount of incorporated [3H]-Leucine using a scintillation counter.

    • Calculate the initial reaction rates and determine the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound has proven to be an indispensable chemical tool for dissecting the dual roles of LRS in both protein synthesis and nutrient sensing. By allowing for the specific inhibition of the catalytic activity of LRS, researchers can now more clearly delineate the signaling-specific functions of this essential enzyme in the mTORC1 pathway. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the complexities of mTORC1 regulation and its implications in health and disease.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of Leu-AMS

This technical guide provides a comprehensive overview of Leucyl-adenylate sulfamate (this compound), a potent inhibitor of leucyl-tRNA synthetase (LeuRS). It covers the compound's discovery, detailed synthesis protocols, mechanism of action, and biological activity, with a focus on quantitative data and experimental methodologies.

Discovery of this compound

Leucyl-adenylate sulfamate (this compound) was developed as a non-hydrolyzable analog of the leucyl-adenylate (Leu-AMP) intermediate formed during the aminoacylation reaction catalyzed by leucyl-tRNA synthetase (LeuRS).[1][2] Aminoacyl-AMP analogs, including this compound, are powerful tools for studying the kinetics and structure of aminoacyl-tRNA synthetases (aaRSs) and serve as a foundation for developing inhibitors.[3][4] Specifically, this compound was designed to tightly bind to the synthetic active site of LeuRS, mimicking the transition state of the leucine activation step.[2] This characteristic makes it a potent inhibitor and a valuable chemical probe for investigating the enzyme's functions beyond protein synthesis, such as its role in the mTORC1 signaling pathway.[1][5]

Synthesis of this compound

The synthesis of this compound involves the coupling of a protected leucine amino acid with a sulfamoyl adenosine derivative. The following protocol is based on methods described for the synthesis of similar aminoacyl-adenylate analogs.[2]

Experimental Protocol: Synthesis of 5'-O-[N-(L-leucyl)-sulfamoyl]adenosine (this compound)

Materials:

  • 2',3'-O-isopropylidene-5'-O-sulfamoyladenosine

  • t-butoxycarbonyl-L-leucine-N-hydroxysuccinimide ester (Boc-Leu-OSu)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Methanol (MeOH)

Procedure:

  • Coupling Reaction:

    • Dissolve 2',3'-O-isopropylidene-5'-O-sulfamoyladenosine (1 equivalent) in anhydrous DMF.

    • Add Boc-Leu-OSu (1.2 equivalents) to the solution.

    • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification of Protected Intermediate:

    • Once the reaction is complete, remove the DMF under reduced pressure.

    • Dissolve the residue in EtOAc and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude product (Boc-Leu-AMS-isopropylidene) by silica gel column chromatography using a gradient of EtOAc in hexanes.

  • Deprotection:

    • Dissolve the purified, fully protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 2-4 hours to remove both the Boc and isopropylidene protecting groups.

    • Monitor the deprotection by TLC or LC-MS.

  • Final Purification:

    • Remove the solvent and TFA in vacuo.

    • The crude product can be purified by reverse-phase HPLC to yield the final product, this compound, as a white solid.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Mechanism of Action

This compound is a potent, competitive inhibitor of leucyl-tRNA synthetase (LeuRS).[6][7] LeuRS is a crucial enzyme in protein biosynthesis, responsible for the two-step process of attaching leucine to its cognate tRNA (tRNALeu).[3][8]

  • Leucine Activation: Leucine + ATP ⇌ Leucyl-AMP + PPi

  • tRNA Charging: Leucyl-AMP + tRNALeu ⇌ Leucyl-tRNALeu + AMP

This compound acts as a stable analog of the leucyl-adenylate (Leu-AMP) intermediate.[1] It binds tightly within the amino acid activation site of the enzyme, preventing the binding of both natural substrates, leucine and ATP, and thereby inhibiting both the amino acid activation and the subsequent tRNA charging steps.[2]

Beyond its canonical role in translation, human cytosolic LeuRS (LARS1) acts as a leucine sensor for the mTORC1 pathway, a central regulator of cell growth and proliferation.[5][9] While this compound potently inhibits the catalytic (aminoacylation) activity of LARS1, it has been reported not to affect the leucine-induced activation of mTORC1, suggesting that the catalytic and signaling functions of the enzyme can be decoupled.[6][7]

Signaling Pathway of Leucyl-tRNA Synthetase (LeuRS)

LeuRS_Pathway cluster_activation Canonical Function: Protein Synthesis cluster_inhibition Inhibition by this compound cluster_mTORC1 Signaling Function: mTORC1 Pathway Leucine Leucine LeuRS_active LeuRS (Active Site) Leucine->LeuRS_active Binds ATP ATP ATP->LeuRS_active Binds Leu_AMP Leucyl-AMP Intermediate LeuRS_active->Leu_AMP Catalyzes LeuRS_RagD LeuRS (RagD-binding domain) Leu_tRNA Leucyl-tRNA-Leu Leu_AMP->Leu_tRNA + tRNA-Leu tRNA tRNA-Leu tRNA->Leu_tRNA Protein_Synth Protein Synthesis Leu_tRNA->Protein_Synth Leu_AMS This compound Leu_AMS->LeuRS_active Competitively Inhibits RagD RagD LeuRS_RagD->RagD Interacts mTORC1 mTORC1 Activation RagD->mTORC1 Leucine_mTOR Leucine Leucine_mTOR->LeuRS_RagD Senses

Caption: Role of LeuRS in protein synthesis and its inhibition by this compound.

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of LeuRS and exhibits broad biological effects, including cytotoxicity against various cell lines and antibacterial activity.[6]

Target/Assay Organism/Cell Line Metric Value Reference
Leucyl-tRNA Synthetase (LRS)Not specifiedIC₅₀22.34 nM[6][7][10][11][12]
CytotoxicityCancer CellsHighNot specified[6][7]
CytotoxicityNormal CellsHighNot specified[6][7]
Antibacterial ActivityBacteriaActiveNot specified[6][7]
Experimental Protocol: Aminoacylation Inhibition Assay

This protocol is used to determine the IC₅₀ value of inhibitors like this compound against LeuRS. It measures the enzyme's ability to attach radiolabeled leucine to its tRNA.[1]

Materials:

  • Purified Leucyl-tRNA Synthetase (LeuRS)

  • Human cytosolic tRNALeu(CAG) transcript

  • [³H]-L-leucine

  • ATP, MgCl₂, DTT, Tris-HCl buffer (pH 7.5)

  • Bovine Serum Albumin (BSA)

  • This compound or other test inhibitors dissolved in DMSO

  • 5% Trichloroacetic acid (TCA) solution, ice-cold

  • Whatman glass-fiber filter discs

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a master mix containing 20 mM Tris-HCl (pH 7.5), 15 mM MgCl₂, 2 mM DTT, 2 mM ATP, 1 mg/ml BSA, 40 μM [³H]-Leu, and 10 μM of tRNALeu(CAG).

    • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the reaction should be kept constant (e.g., <1%).

  • Assay Execution:

    • In a 25 µL reaction volume, combine the reaction mixture with varying concentrations of this compound. Include a no-inhibitor control (DMSO only).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a final concentration of 4 nM LeuRS enzyme.

  • Quenching and Measurement:

    • At specific time intervals (e.g., 2, 4, 6, 8 minutes), take 5 µL aliquots from each reaction.

    • Spot the aliquots onto Whatman glass-fiber filter discs.

    • Immediately quench the reaction by dropping the filters into ice-cold 5% TCA solution.

    • Wash the filters three times with cold 5% TCA, followed by a wash with ethanol to remove unincorporated [³H]-Leu.

    • Dry the filters completely.

  • Data Analysis:

    • Place the dry filters into scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Plot the initial reaction rates against the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., Prism).

Experimental and Logical Workflow

The discovery and characterization of a targeted inhibitor like this compound follows a logical progression from initial design and synthesis to comprehensive biological evaluation.

workflow cluster_synthesis Chemical Synthesis cluster_biochem Biochemical Evaluation cluster_cellular Cellular & Biological Assays start Design: Non-hydrolyzable Leu-AMP Analog synthesis Multi-step Organic Synthesis start->synthesis purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization enzyme_assay Enzyme Inhibition Assay (Aminoacylation) characterization->enzyme_assay ic50 Determine IC50 Value enzyme_assay->ic50 cytotoxicity Cytotoxicity Assays (Cancer & Normal Cells) ic50->cytotoxicity antibacterial Antibacterial Screening (MIC determination) ic50->antibacterial pathway_analysis Signaling Pathway Analysis (e.g., mTORC1) ic50->pathway_analysis

Caption: Workflow for the synthesis and evaluation of this compound.

Conclusion

This compound is a cornerstone chemical tool for studying the function of leucyl-tRNA synthetase. As a potent, stable analog of the Leu-AMP reaction intermediate, it has been instrumental in elucidating the enzyme's catalytic mechanism and structural dynamics. The detailed synthetic and experimental protocols provided herein offer a guide for researchers aiming to utilize this compound in their own studies or to design novel aaRS inhibitors for therapeutic applications in oncology and infectious diseases.

References

An In-depth Technical Guide to Leu-AMS: A Potent Inhibitor of Leucyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Leu-AMS, a potent inhibitor of leucyl-tRNA synthetase (LRS). This document consolidates critical information regarding its chemical properties, suppliers, mechanism of action, and experimental applications, with a focus on its role in modulating the mTORC1 signaling pathway.

Core Data Presentation

The following table summarizes the key quantitative and qualitative data for this compound.

ParameterValueReference
CAS Number 288591-93-5[1][2][3]
Molecular Formula C₁₆H₂₅N₇O₇S[2]
Molecular Weight 459.48 g/mol [2]
IC₅₀ (LRS) 22.34 nM[1][3]
Purity ≥97% (supplier dependent)[1]
Appearance Solid[1]
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C.[2]

Supplier Information

This compound is available from several reputable suppliers catering to the research community. The following table lists some of the known suppliers.

SupplierWebsite
MedChemExpress--INVALID-LINK--
MedKoo Biosciences--INVALID-LINK--
Cambridge Bioscience--INVALID-LINK--
GlpBio--INVALID-LINK--
Aladdin Scientific--INVALID-LINK--

Mechanism of Action: Inhibition of LRS and the mTORC1 Signaling Pathway

This compound is a leucine analogue that acts as a potent inhibitor of leucyl-tRNA synthetase (LRS).[1][2][3] LRS is a crucial enzyme responsible for attaching leucine to its corresponding tRNA, a critical step in protein synthesis. Beyond this canonical function, LRS also acts as a cellular sensor for leucine levels, playing a key role in the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[4][5]

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. In the presence of sufficient amino acids, particularly leucine, LRS interacts with RagD, a component of the Rag GTPase complex, leading to the activation of mTORC1.[4] By inhibiting the catalytic activity of LRS, this compound can modulate downstream cellular processes. However, it is important to note that while this compound inhibits the catalytic activity of LRS, it does not affect the leucine-induced mTORC1 activation.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, compiled from various sources.

Preparation of this compound Stock Solution
  • Determine the required concentration and volume of the stock solution. A common starting concentration is 10 mM.

  • Calculate the required mass of this compound using its molecular weight (459.48 g/mol ).

  • Dissolve the calculated mass of this compound in an appropriate solvent, such as DMSO.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

In Vitro Leucyl-tRNA Synthetase (LRS) Inhibition Assay

This assay measures the ability of this compound to inhibit the aminoacylation activity of LRS.

  • Prepare a reaction mixture containing purified LRS enzyme, radiolabeled leucine (e.g., ³H-leucine), ATP, and the cognate tRNA for leucine (tRNALeu).

  • Add varying concentrations of this compound to the reaction mixtures. A vehicle control (e.g., DMSO) should be included.

  • Incubate the reactions at 37°C for a defined period to allow for the aminoacylation reaction to proceed.

  • Stop the reaction and precipitate the tRNA.

  • Wash the precipitate to remove unincorporated radiolabeled leucine.

  • Measure the radioactivity of the precipitate using a scintillation counter. The amount of radioactivity is proportional to the LRS activity.

  • Calculate the IC₅₀ value by plotting the percentage of LRS inhibition against the concentration of this compound.

Cell-Based Assay for mTORC1 Signaling Inhibition (Western Blot)

This protocol outlines the steps to assess the effect of a compound on the mTORC1 signaling pathway in a cancer cell line. While this compound itself may not directly inhibit leucine-induced mTORC1 activation, this protocol is relevant for studying other LRS inhibitors or the broader pathway.

  • Cell Culture: Culture a relevant cancer cell line (e.g., colon cancer cells with hyperactive mTORC1) in appropriate media and conditions.[5]

  • Treatment: Treat the cells with the experimental compound (an LRS inhibitor expected to affect mTORC1) at various concentrations for a specified duration. Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against key mTORC1 pathway proteins, such as phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of mTORC1 pathway inhibition.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the role of Leucyl-tRNA Synthetase (LRS) in the mTORC1 signaling pathway.

LRS_mTORC1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Leucine_ext Leucine Leucine_int Leucine Leucine_ext->Leucine_int Transport LRS LRS (Leucyl-tRNA Synthetase) Leucine_int->LRS Leucine_int->LRS Sensing Leu_tRNA_Leu Leucyl-tRNA-Leu LRS->Leu_tRNA_Leu Aminoacylation RagD_GDP RagD-GDP LRS->RagD_GDP GAP activity mTORC1_active mTORC1 (active) LRS->mTORC1_active Activation tRNA_Leu tRNA-Leu tRNA_Leu->LRS Protein_Synthesis Protein Synthesis Leu_tRNA_Leu->Protein_Synthesis RagD_GTP RagD-GTP mTORC1_inactive mTORC1 (inactive) S6K S6K mTORC1_active->S6K fourEBP1 4E-BP1 mTORC1_active->fourEBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth fourEBP1->Cell_Growth Leu_AMS This compound Leu_AMS->LRS Inhibition of Catalytic Activity

Caption: LRS-mediated mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the effect of an LRS inhibitor on cancer cell proliferation.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture 1. Cancer Cell Culture (e.g., Colon Cancer Cell Line) start->cell_culture treatment 2. Treatment with LRS Inhibitor (e.g., this compound analogue) at various concentrations cell_culture->treatment incubation 3. Incubation for a defined period (e.g., 24, 48, 72 hours) treatment->incubation western_blot 4a. Western Blot Analysis (p-S6K, p-4E-BP1) incubation->western_blot proliferation_assay 4b. Cell Proliferation Assay (e.g., MTT, BrdU) incubation->proliferation_assay data_analysis 5. Data Analysis (IC50 determination, statistical analysis) western_blot->data_analysis proliferation_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for assessing LRS inhibitor effects on cancer cells.

Synthesis of this compound

Disclaimer

This document is intended for research and informational purposes only. The experimental protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines. Always follow appropriate laboratory safety procedures.

References

In-Depth Technical Guide: The In Vitro Biological Activity of Leu-AMS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-adenylate sulfamate (Leu-AMS) is a synthetic analog of the leucyl-adenylate intermediate formed during the charging of tRNALeu by leucyl-tRNA synthetase (LRS). As a potent and specific inhibitor of LRS, this compound serves as a critical tool for studying the canonical and non-canonical functions of this essential enzyme. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, including its mechanism of action, quantitative inhibitory data, and its effects on cellular pathways. Detailed experimental protocols for key assays are provided to enable researchers to effectively utilize this compound in their investigations.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the faithful translation of the genetic code. They catalyze the attachment of a specific amino acid to its cognate tRNA, a critical step in protein synthesis. Leucyl-tRNA synthetase (LRS) is responsible for charging leucine to its corresponding tRNA. Beyond this canonical function, LRS has been identified as a key intracellular sensor of leucine levels, playing a crucial role in the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

This compound, as a stable analog of the leucyl-adenylate intermediate, acts as a powerful inhibitor of the catalytic activity of LRS. This inhibitory action makes it an invaluable molecular probe for dissecting the downstream consequences of LRS inhibition and for exploring its potential as a therapeutic agent, particularly in oncology and infectious diseases.

Mechanism of Action

This compound is a potent inhibitor of leucyl-tRNA synthetase (LRS)[1]. It functions as a competitive inhibitor by mimicking the leucyl-adenylate intermediate, binding tightly to the catalytic site of LRS and preventing the completion of the aminoacylation reaction. This inhibition of the canonical function of LRS leads to a depletion of charged leucyl-tRNA, thereby halting protein synthesis.

Interestingly, while this compound potently inhibits the catalytic (tRNA charging) function of LRS, it does not interfere with the leucine-sensing role of LRS in the mTORC1 signaling pathway. LRS, when bound to leucine, interacts with the RagD GTPase to activate mTORC1. This compound does not disrupt this interaction. This specific mode of action allows researchers to decouple the catalytic activity of LRS from its signaling function.

Quantitative Data on Biological Activity

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the available quantitative data.

Enzyme Inhibition Data
CompoundTarget EnzymeInhibition MetricValueReference
This compoundLeucyl-tRNA Synthetase (LRS)IC5022.34 nM[1]

Note: A specific Ki value for this compound was not found in the reviewed literature. The IC50 value is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.

Cytotoxicity Data
CompoundCell LineCancer TypeGI50 ValueReference
BC-LI-0186A549Lung CancerValue negatively correlated with LRS expression[2]
BC-LI-0186H460Lung CancerValue negatively correlated with LRS expression[2]
BC-LI-0186H1299Lung CancerValue negatively correlated with LRS expression[2]

Note: The GI50 value represents the concentration of a compound that inhibits the growth of a cell line by 50%. The data for BC-LI-0186 suggests that cells with higher LRS expression are more sensitive to this class of inhibitors.

Antibacterial Activity Data

This compound is reported to inhibit the growth of bacteria. However, specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains are not widely published. For context, the table below provides MIC values for other known leucyl-tRNA synthetase inhibitors against various bacterial species.

CompoundBacterial StrainMIC Value (µg/mL)Reference
ZCL039Streptococcus pneumoniae5[3]
AN3017Mycobacterium tuberculosis H37Rv1.8[3]
AN2679Mycobacterium tuberculosis H37Rv7.5[3]

Note: The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Signaling Pathway Visualization

The following diagrams illustrate key pathways and workflows related to the study of this compound.

mTORC1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Leucine_ext Leucine LRS LRS Leucine_ext->LRS Enters cell RagD_GTP RagD-GTP LRS->RagD_GTP Leucine-bound LRS acts as GAP for RagD Leu_tRNA Leucyl-tRNA LRS->Leu_tRNA Catalyzes charging of tRNA with Leucine RagD_GDP RagD-GDP mTORC1_active mTORC1 (active) RagD_GDP->mTORC1_active Activates RagD_GTP->RagD_GDP mTORC1_inactive mTORC1 (inactive) mTORC1_inactive->mTORC1_active Cell_Growth Cell Growth & Proliferation mTORC1_active->Cell_Growth Protein_Synthesis Protein Synthesis Leu_tRNA->Protein_Synthesis Leu_AMS This compound Leu_AMS->LRS Inhibits catalytic activity

Caption: mTORC1 Signaling Pathway and LRS.

LRS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme (LRS), Substrates (Leucine, ATP, tRNA), and This compound dilutions Incubation Incubate LRS with this compound (or vehicle control) Reagents->Incubation Reaction_Start Initiate reaction by adding radiolabeled Leucine, ATP, and tRNA Incubation->Reaction_Start Quenching Stop reaction at various time points Reaction_Start->Quenching Precipitation Precipitate tRNA Quenching->Precipitation Scintillation Quantify radiolabeled Leucine incorporated into tRNA using scintillation counting Precipitation->Scintillation IC50_Calc Calculate IC50 value Scintillation->IC50_Calc

Caption: LRS Inhibition Assay Workflow.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are representative and may require optimization based on specific experimental conditions and available reagents.

Leucyl-tRNA Synthetase (LRS) Inhibition Assay (Aminoacylation Assay)

This assay measures the enzymatic activity of LRS by quantifying the amount of radiolabeled leucine transferred to its cognate tRNA. The protocol is adapted from a method used for M. tuberculosis LeuRS and can be modified for other LRS enzymes[4].

Materials:

  • Purified Leucyl-tRNA Synthetase (LRS)

  • [14C]-L-leucine

  • ATP (Adenosine triphosphate)

  • DTT (Dithiothreitol)

  • E. coli tRNA mixture

  • This compound

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2

  • 10% Trichloroacetic acid (TCA), ice-cold

  • 5% TCA, ice-cold

  • Ethanol (70% and 95%), ice-cold

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Reagent Mix: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 2 mM DTT, 4 mg/mL E. coli tRNA, and 90 µM [14C]-L-leucine.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO or an appropriate solvent.

  • Enzyme-Inhibitor Pre-incubation: In a microcentrifuge tube, add 25 nM of LRS to the appropriate concentration of this compound (or vehicle control). Incubate for 5 minutes at 37°C.

  • Reaction Initiation: Initiate the aminoacylation reaction by adding ATP to a final concentration of 2 mM to the enzyme-inhibitor mixture and the reagent mix. The final reaction volume is typically 50-100 µL.

  • Time-Course and Quenching: At various time points (e.g., 0, 2, 5, 10, and 15 minutes), take aliquots from the reaction mixture and quench the reaction by spotting the aliquot onto a glass fiber filter and immediately immersing it in ice-cold 10% TCA.

  • Washing: Wash the filters three times with ice-cold 5% TCA for 10 minutes each, followed by a wash with ice-cold 70% ethanol and then 95% ethanol to remove unincorporated radiolabeled leucine.

  • Drying and Counting: Dry the filters completely under a heat lamp. Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the counts per minute (CPM) against time for each inhibitor concentration. Determine the initial reaction rates and calculate the percent inhibition relative to the vehicle control. The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay

This protocol describes a general method for assessing the cytotoxic effects of this compound on cancer cell lines using a colorimetric assay such as the MTT or XTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (e.g., DMSO at the same concentration as in the highest this compound dose) and wells with medium only (as a blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Addition of MTT/XTT Reagent: Add 10-20 µL of MTT or XTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

  • Solubilization: If using MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. If using XTT, this step is not necessary as the product is water-soluble.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.

Bacterial Growth Inhibition Assay (MIC Determination)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL) in sterile saline or broth. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay wells.

  • Compound Dilution: Perform a two-fold serial dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This will result in a final bacterial concentration of approximately 2.5 x 105 CFU/mL.

  • Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth. The results can also be read using a microplate reader to measure the optical density at 600 nm.

Conclusion

This compound is a highly potent and specific inhibitor of the catalytic activity of leucyl-tRNA synthetase. Its ability to uncouple the enzymatic and signaling functions of LRS makes it an indispensable tool for researchers in the fields of cancer biology, infectious diseases, and metabolic regulation. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in in vitro studies, enabling further elucidation of the multifaceted roles of LRS in health and disease. While specific cytotoxicity and antibacterial data for this compound remain to be fully characterized in the public literature, the provided information on related LRS inhibitors offers a valuable point of reference for experimental design.

References

An In-depth Technical Guide on the Cytotoxicity of Leu-AMS in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-tRNA synthetase (LRS), a critical enzyme in protein synthesis, has emerged as a promising target in oncology. Its role extends beyond its canonical function of ligating leucine to its cognate tRNA, as it also acts as a key sensor of intracellular leucine levels, thereby activating the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[1][2] Inhibition of LRS presents a potential therapeutic strategy to disrupt these vital cellular processes in cancer cells.

Leu-AMS, a leucyl-sulfamoyl-adenylate analogue, is a potent inhibitor of the catalytic activity of LRS.[3][4] While it is known to be highly cytotoxic to both cancer and normal cells, specific quantitative data on its half-maximal inhibitory concentration (IC50) across a range of cancer cell lines is not extensively documented in publicly available literature.[3] This guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, and presents detailed experimental protocols for assessing its cytotoxic and apoptotic effects. Furthermore, it visualizes the key signaling pathways and experimental workflows relevant to the study of LRS inhibitors.

Quantitative Data on LRS Inhibition and Cytotoxicity

Table 1: Inhibitory and Cytotoxic Concentrations of this compound and a Related Compound

CompoundTarget/Cell LineAssayIC50 / EffectReference(s)
This compound Leucyl-tRNA Synthetase (LRS)Enzymatic Assay22.34 nM[3]
GAL-LEUHeLa (Cervical Cancer)MTT Assay23.63 µM
GAL-LEUPC3 (Prostate Cancer)MTT Assay55.36% growth inhibition at 30 µM

*GAL-LEU is a peptide ester of Galantamine and is structurally different from this compound. This data is included to provide context on the cytotoxicity of leucine-containing compounds.

Mechanism of Action of this compound

This compound primarily functions by inhibiting the catalytic activity of LRS.[3] This inhibition disrupts the attachment of leucine to its tRNA, a crucial step in protein synthesis. Unlike some other LRS inhibitors, this compound does not appear to affect the leucine-induced activation of the mTORC1 pathway.[3] The cytotoxic effects are therefore likely a direct consequence of the cessation of protein synthesis, leading to cellular stress and eventual cell death. Some derivatives of this compound, however, have been shown to inhibit the mTORC1 pathway.[5]

Experimental Protocols

The following are detailed, representative protocols for assessing the cytotoxicity and apoptotic effects of a compound like this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound (or other test compound)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assessment: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface (using Annexin V) and the loss of membrane integrity (using PI).

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound at the desired concentrations for the appropriate time.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.

    • Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways in Apoptosis

The precise signaling pathway for this compound-induced apoptosis has not been fully elucidated. However, the inhibition of protein synthesis is a potent inducer of cellular stress, which can trigger the intrinsic apoptotic pathway.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands (e.g., FasL, TNF) Death Ligands (e.g., FasL, TNF) Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation This compound This compound LRS Inhibition LRS Inhibition Protein Synthesis Inhibition Protein Synthesis Inhibition LRS Inhibition->Protein Synthesis Inhibition Cellular Stress Cellular Stress Protein Synthesis Inhibition->Cellular Stress Bcl-2 family (Bax/Bak activation) Bcl-2 family (Bax/Bak activation) Cellular Stress->Bcl-2 family (Bax/Bak activation) Mitochondrion Mitochondrion Bcl-2 family (Bax/Bak activation)->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Procaspase-9 Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Procaspase-3->Caspase-3 Activation

Caption: General overview of intrinsic and extrinsic apoptosis pathways.

Experimental Workflow for Assessing this compound Cytotoxicity

The following diagram illustrates a typical workflow for investigating the cytotoxic effects of a compound like this compound on cancer cell lines.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis & Interpretation Cell Line Selection Cell Line Selection Cell Culture & Seeding Cell Culture & Seeding Cell Line Selection->Cell Culture & Seeding This compound Preparation This compound Preparation MTT/LDH Assay MTT/LDH Assay Cell Culture & Seeding->MTT/LDH Assay Annexin V/PI Staining Annexin V/PI Staining Cell Culture & Seeding->Annexin V/PI Staining Caspase Activity Assay Caspase Activity Assay Cell Culture & Seeding->Caspase Activity Assay This compound Preparation->MTT/LDH Assay This compound Preparation->Annexin V/PI Staining This compound Preparation->Caspase Activity Assay IC50 Determination IC50 Determination MTT/LDH Assay->IC50 Determination Quantification of Apoptosis Quantification of Apoptosis Annexin V/PI Staining->Quantification of Apoptosis Caspase Activity Assay->Quantification of Apoptosis Statistical Analysis Statistical Analysis IC50 Determination->Statistical Analysis Quantification of Apoptosis->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Caption: Workflow for assessing this compound cytotoxicity in cancer cells.

Conclusion

This compound is a potent inhibitor of leucyl-tRNA synthetase, demonstrating significant cytotoxicity. While quantitative data on its effects across a broad panel of cancer cell lines is limited in the current literature, the provided experimental protocols offer a robust framework for researchers to conduct such investigations. The inhibition of a fundamental process like protein synthesis makes LRS an attractive target for cancer therapy. Further research is warranted to elucidate the precise signaling pathways involved in this compound-induced apoptosis and to determine its therapeutic potential in various cancer types. The diagrams and protocols in this guide serve as a valuable resource for scientists and drug development professionals working in this exciting area of oncology research.

References

An In-depth Technical Guide to the Core Functions of Leucyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Leucyl-tRNA synthetase (LRS) is a vital, multifunctional enzyme that plays a central role in cellular life. Its primary, or canonical, function is indispensable for protein synthesis, where it ensures the faithful attachment of leucine to its cognate tRNA. Beyond this fundamental role, LRS has emerged as a critical intracellular sensor of leucine, linking nutrient availability to the control of cell growth and metabolism through its non-canonical activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3][4] This dual functionality positions LRS as a key regulatory node and a compelling target for therapeutic development in various diseases, including cancer and metabolic disorders.[5][6] This guide provides a detailed examination of the core functions of LRS, presents key quantitative data, outlines detailed experimental protocols for its study, and visualizes its complex roles in cellular signaling.

Core Functions of Leucyl-tRNA Synthetase

LRS is a class IA aminoacyl-tRNA synthetase (aaRS) characterized by a complex modular architecture that includes a catalytic domain, an editing domain (CP1), and domains for tRNA binding and interaction with signaling partners.[2][7][8]

Canonical Function: Protein Synthesis

The essential housekeeping role of LRS is to catalyze the aminoacylation of tRNALeu, a two-step process crucial for translating the genetic code into protein.[2][7]

  • Leucine Activation: The enzyme first activates leucine using ATP to form a leucyl-adenylate (Leu-AMP) intermediate, releasing pyrophosphate (PPi).[2]

  • tRNA Charging: The activated leucyl moiety is then transferred from the adenylate to the 3'-end of its cognate tRNA, producing Leucyl-tRNALeu and AMP.[2]

To maintain the fidelity of protein synthesis, LRS possesses a distinct editing domain that hydrolyzes mischarged tRNAs, such as those incorrectly acylated with similar amino acids like norvaline.[7][9]

Non-Canonical Function: Leucine Sensing and mTORC1 Signaling

Independent of its role in translation, LRS acts as a direct intracellular sensor of leucine.[1][10] This function is central to the mTORC1 pathway, a master regulator of cell growth, proliferation, and metabolism.[11][12]

In the presence of sufficient leucine, LRS undergoes a conformational change, allowing it to bind to the RagD GTPase.[13][14][15] LRS then functions as a GTPase-Activating Protein (GAP) for RagD, promoting the hydrolysis of GTP to GDP.[1][12] This conversion is a critical "ON" switch for the mTORC1 pathway, facilitating the recruitment of the mTORC1 complex to the lysosomal surface where it is activated by Rheb-GTP.[11][16] Activated mTORC1 subsequently phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and cell growth while inhibiting autophagy.[12]

Quantitative Data: Kinetic Parameters

The catalytic efficiency of LRS is described by its kinetic parameters. The values can vary based on the organism and experimental conditions. Below are representative kinetic constants for the aminoacylation reaction.

ParameterValueSubstrateOrganism/SystemReference
Km 12.2 ± 1.1 µMLeucineMycoplasma mobile[17]
2.5 ± 0.3 mMATPMycoplasma mobile[17]
1.1 ± 0.1 µMtRNALeuHomo sapiens[18]
kcat 1.8 ± 0.1 s-1-Mycoplasma mobile[17]
0.8 ± 0.0 s-1-Homo sapiens[18]
kcat/Km 1.5 x 105 M-1s-1LeucineMycoplasma mobile[17]
7.3 x 105 M-1s-1tRNALeuHomo sapiens[18]

Table 1: Representative Kinetic Parameters of Leucyl-tRNA Synthetase. This table summarizes Michaelis-Menten constant (Km), catalytic rate (kcat), and catalytic efficiency (kcat/Km) for LRS from different organisms, illustrating its interaction with its key substrates.

Experimental Protocols

Investigating the dual functions of LRS requires specific biochemical and cell-based assays.

Protocol: In Vitro Aminoacylation Assay

This assay quantifies the canonical tRNA-charging activity of LRS by measuring the incorporation of a radiolabeled amino acid into tRNA.[19][20][21]

Materials:

  • Purified recombinant LRS enzyme

  • [3H]-Leucine or [14C]-Leucine

  • Purified tRNALeu or total tRNA from a relevant source (e.g., brewer's yeast)

  • ATP solution (pH 7.0)

  • Aminoacylation Buffer (e.g., 50 mM HEPES-KOH pH 7.8, 45 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Inorganic pyrophosphatase

  • 10% Trichloroacetic acid (TCA) solution, ice-cold

  • 95% Ethanol, ice-cold

  • Glass fiber filter papers (e.g., Whatman 3MM)

  • Scintillation fluid and scintillation counter

Procedure:

  • Prepare the reaction mixture on ice. For a 70 µL final volume, combine the aminoacylation buffer, tRNA, [3H]-Leucine, and inorganic pyrophosphatase.

  • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate the reaction by adding ATP to a final concentration of 4 mM, followed immediately by the addition of purified LRS enzyme (e.g., to a final concentration of 2 nM).[21]

  • Incubate the reaction at 37°C. At designated time points (e.g., 2, 5, 10, 20 minutes), remove 20 µL aliquots.

  • Spot each aliquot onto a labeled glass fiber filter paper to stop the reaction.

  • Immediately immerse the filters in a beaker of ice-cold 10% TCA to precipitate the charged tRNA and wash away unincorporated radiolabeled leucine.

  • Wash the filters three times with fresh, ice-cold 10% TCA for 10 minutes each, followed by one wash with ice-cold 95% ethanol for 5 minutes.[21]

  • Dry the filters completely under a heat lamp.

  • Place each dry filter into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the amount of Leucyl-tRNALeu formed based on the specific activity of the radiolabeled leucine.

Protocol: Co-Immunoprecipitation (Co-IP) for LRS-RagD Interaction

This protocol details the procedure to verify the leucine-dependent interaction between LRS and its signaling partner RagD in mammalian cells.[22][23][24][25]

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Complete culture medium and Leucine-free medium

  • Antibodies: Rabbit anti-LRS and Mouse anti-RagD (or antibodies with different host species)

  • Protein A/G magnetic beads or agarose beads

  • Co-IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails)

  • Wash Buffer (Co-IP Lysis Buffer with 150 mM NaCl)

  • SDS-PAGE sample buffer (Elution buffer)

Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. For leucine starvation, wash cells with PBS and incubate in leucine-free medium for 90 minutes. For stimulation, add leucine to the starved cells (final concentration ~500 µM) and incubate for 20 minutes. Maintain an unstimulated control group in leucine-free medium.[6]

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold Co-IP Lysis Buffer, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.[25] Incubate on ice for 20 minutes with gentle vortexing.

  • Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube. This is the protein extract.

  • Pre-clearing (Optional): To reduce non-specific binding, add 20 µL of Protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C. Pellet the beads and discard them, keeping the supernatant.[24]

  • Immunoprecipitation: Add 2-5 µg of anti-LRS antibody to the clarified lysate. Incubate with gentle rotation for 4 hours to overnight at 4°C to form the antibody-antigen complex.

  • Capture Complex: Add 30 µL of equilibrated Protein A/G beads to the lysate-antibody mixture and incubate with rotation for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic rack or centrifugation (1000 x g for 1 min). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.[23][24]

  • Elution: Resuspend the beads in 40 µL of 1X SDS-PAGE sample buffer. Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.

  • Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Analyze by Western blotting, probing with an anti-RagD antibody to detect the co-precipitated protein. Use the anti-LRS antibody to confirm the successful pulldown of the target protein.

Visualizations: Pathways and Workflows

Caption: The LRS-mediated mTORC1 signaling pathway in response to leucine.

CoIP_Workflow_Diagram Start 1. Cell Culture (e.g., HEK293T) Treatment 2. Leucine Starvation & Stimulation Start->Treatment Lysis 3. Cell Lysis (Non-denaturing buffer) Treatment->Lysis IP 4. Immunoprecipitation (Add anti-LRS antibody) Lysis->IP Capture 5. Capture Complex (Add Protein A/G beads) IP->Capture Wash 6. Wash Beads (Remove non-specific binders) Capture->Wash Elute 7. Elution (Boil in sample buffer) Wash->Elute Analysis 8. Western Blot Analysis (Probe with anti-RagD Ab) Elute->Analysis Result Result: Detect Leucine-dependent LRS-RagD Interaction Analysis->Result

Caption: A streamlined experimental workflow for Co-Immunoprecipitation (Co-IP).

Implications for Drug Development

The distinct canonical and non-canonical functions of LRS make it a highly attractive target for therapeutic intervention.

  • Antimicrobial and Anticancer Agents: Inhibitors targeting the catalytic activity of LRS can block protein synthesis, providing a powerful strategy for developing antimicrobial agents (e.g., AN2690, an antifungal) and anticancer therapies, as some cancer cells show overexpression and dependency on LRS.[5][21][26][27]

  • Targeting mTORC1-Related Diseases: The non-canonical leucine sensing function of LRS is a direct link to mTORC1 hyperactivation, which is a hallmark of many cancers and metabolic diseases.[6][28] Developing small molecules that specifically disrupt the LRS-RagD interaction could inhibit mTORC1 signaling without affecting the essential protein synthesis function of LRS.[28] This offers a promising avenue for creating targeted therapies for rapamycin-resistant cancers or metabolic disorders with potentially fewer side effects than direct mTOR inhibitors.[28]

References

Methodological & Application

Application Notes and Protocols for Leu-AMS in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-adenylate sulfamate (Leu-AMS) is a potent and specific inhibitor of leucyl-tRNA synthetase (LRS), an essential enzyme responsible for ligating leucine to its cognate tRNA during protein synthesis.[1][2] As a stable analog of the leucyl-adenylate intermediate, this compound competitively binds to the catalytic site of LRS, effectively halting protein translation and inducing cytotoxicity in both normal and cancerous cells.[1][2] Beyond its canonical role, LRS also functions as a key intracellular leucine sensor, activating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[2][3][4] Notably, the catalytic and leucine-sensing functions of LRS can be decoupled.[3][4] Inhibition of the catalytic activity of LRS by this compound does not directly affect the leucine-induced activation of mTORC1.[1][2] These distinct functions make LRS a compelling target for therapeutic intervention, particularly in oncology.

These application notes provide a comprehensive protocol for the use of this compound in cell culture, including its mechanism of action, preparation, and application in cytotoxicity and signaling studies.

Mechanism of Action

This compound acts as a competitive inhibitor of LRS by mimicking the leucyl-adenylate intermediate formed during the aminoacylation reaction.[3] By binding to the active site of LRS, this compound prevents the attachment of leucine to tRNALeu, thereby inhibiting protein synthesis and leading to cell death. While LRS is also a positive regulator of the mTORC1 pathway through its interaction with RagD GTPase in a leucine-dependent manner, this compound's inhibition of the catalytic function does not interfere with this signaling role.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in cell culture experiments.

Table 1: Inhibitory Concentrations of this compound

ParameterValueCell Line/TargetReference
IC50 (LRS inhibition)22.34 nMLeucyl-tRNA Synthetase[1][2]
GI50 (Growth Inhibition)11 ± 0.97 nMSW620[3]
EC50 (50% Cell Death)62 ± 3.48 nMSW620[3]
IC50 (Cytotoxicity)0.59 μMA549

Table 2: Recommended Stock Solution Preparation and Storage

ParameterValue
SolventDMSO
Stock Concentration10 mM
Storage Temperature-80°C (up to 6 months), -20°C (up to 1 month)
Mass to Volume for 10 mM Stock
1 mg0.2176 mL
5 mg1.0882 mL
10 mg2.1764 mL

Data derived from MedChemExpress product information.[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO to dissolve the this compound powder (see Table 2).

  • Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

General Cell Culture and Treatment Protocol

Materials:

  • Cultured cells of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Multi-well plates (e.g., 96-well, 24-well, or 6-well)

  • This compound stock solution (10 mM in DMSO)

Procedure:

  • Cell Seeding:

    • Grow cells to 70-80% confluency in a T75 flask.

    • Wash the cells with PBS and detach them using trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh, pre-warmed complete medium and perform a cell count.

    • Seed the cells into multi-well plates at a density appropriate for the specific cell line and assay duration. A typical seeding density for a 96-well plate for a 24-72 hour assay is 5,000-10,000 cells per well.

    • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • On the following day, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from a general MTT assay protocol and should be optimized for your specific cell line.

Materials:

  • Cells treated with this compound as described in the previous protocol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Following the this compound treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • After incubation, carefully remove the medium.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

LRS-mTORC1 Signaling Pathway

LRS_mTORC1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mTORC1_activation mTORC1 Activation Leucine_ext Leucine Leucine_int Leucine Leucine_ext->Leucine_int Amino Acid Transporter LRS LRS Leucine_int->LRS Leu_tRNA Leucyl-tRNA LRS->Leu_tRNA Catalytic Activity (Aminoacylation) RagD_GTP RagD-GTP (Active) LRS->RagD_GTP Leucine Sensing (GAP activity) Protein_syn Protein Synthesis Leu_tRNA->Protein_syn Leu_AMS This compound Leu_AMS->LRS Inhibits RagD_GDP RagD-GDP (Inactive) RagD_GTP->RagD_GDP mTORC1_active mTORC1 (Active) RagD_GTP->mTORC1_active Promotes Activation mTORC1_inactive mTORC1 (Inactive) mTORC1_inactive->mTORC1_active mTORC1_active->Protein_syn Promotes

Caption: LRS-mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Cytotoxicity Assay

Leu_AMS_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_leuams Prepare this compound dilutions in culture medium incubate_overnight->prepare_leuams treat_cells Treat cells with this compound and vehicle control prepare_leuams->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze data and calculate cell viability read_absorbance->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leu-AMS, a leucine analogue, is a potent and specific inhibitor of leucyl-tRNA synthetase (LRS), a critical enzyme in protein synthesis.[1][2][3][4] By targeting the catalytic activity of LRS, this compound serves as a valuable tool for studying cellular processes reliant on protein synthesis and for investigating the role of LRS in various signaling pathways. Notably, while this compound inhibits the enzymatic function of LRS, it does not interfere with the leucine-sensing function of LRS in the mTORC1 signaling pathway.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its cytotoxic effects and to analyze its impact on the LRS-mTORC1 signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. Researchers should note that the cytotoxic effects of this compound can vary between different cell lines and experimental conditions. It is therefore recommended to perform a dose-response experiment to determine the optimal working concentration for a specific cell type.

ParameterValueSource
IC50 (LRS enzymatic activity) 22.34 nM[1][2][3][4]
Solubility ≥ 49.17 mg/mL (107.01 mM) in DMSO
Recommended Starting Concentration for Cytotoxicity Assays 1 µM - 100 µMGeneral guidance
Recommended Concentration for mTORC1 Pathway Analysis 10 µM - 50 µMGeneral guidance

Note: The recommended concentration ranges are starting points. The optimal concentration should be determined empirically for each specific application and cell line.

Signaling Pathway

The diagram below illustrates the role of Leucyl-tRNA Synthetase (LRS) in both protein synthesis and the mTORC1 signaling pathway. This compound specifically inhibits the catalytic activity of LRS, thereby blocking protein synthesis. However, it does not affect the ability of LRS to sense leucine and activate the mTORC1 pathway.

LRS_mTORC1_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm Leucine_ext Leucine Leucine_int Leucine Leucine_ext->Leucine_int LRS LRS Leucine_int->LRS Leu_tRNA_Leu Leu-tRNA-Leu LRS->Leu_tRNA_Leu Catalyzes mTORC1 mTORC1 LRS->mTORC1 Activates tRNA_Leu tRNA-Leu tRNA_Leu->Leu_tRNA_Leu Protein_Synthesis Protein Synthesis Leu_tRNA_Leu->Protein_Synthesis S6K1 p70S6K mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 p_S6K1 p-p70S6K S6K1->p_S6K1 Cell_Growth Cell Growth & Proliferation p_S6K1->Cell_Growth p_EBP1 p-4E-BP1 EBP1->p_EBP1 p_EBP1->Cell_Growth Leu_AMS This compound Leu_AMS->LRS Inhibits Catalytic Activity

Caption: LRS-mTORC1 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine GI50 of this compound

This protocol describes how to determine the half-maximal growth inhibition (GI50) of this compound in a cancer cell line using a standard colorimetric assay such as the MTT or WST-1 assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 100 µM down to 0.1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 48-72 hours.

  • Cell Viability Measurement:

    • For MTT assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

      • Remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

      • Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

    • For WST-1 assay:

      • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the GI50 value using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis of mTORC1 Signaling Pathway

This protocol details the procedure for analyzing the phosphorylation status of key downstream effectors of mTORC1, such as p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), in response to this compound treatment.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or vehicle control for the desired time (e.g., 2, 6, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the effects of an LRS inhibitor like this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for LRS Inhibitor Characterization A Start: LRS Inhibitor (e.g., this compound) B Determine IC50 (Enzymatic Assay) A->B C Determine GI50 (Cell Viability Assay) A->C D Analyze Effect on mTORC1 Pathway (Western Blot) C->D E Further Mechanistic Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) D->E F In Vivo Efficacy (Animal Models) E->F G End: Characterized LRS Inhibitor F->G

References

Application Notes and Protocols for Studying Protein Synthesis Using Leu-AMS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein synthesis is a fundamental biological process essential for cell growth, proliferation, and function. The accurate measurement of protein synthesis rates is crucial for understanding cellular physiology and for the development of novel therapeutics targeting this pathway. L-Leucyl-7-amino-4-methylcoumarin (Leu-AMS) is a potent and specific inhibitor of leucyl-tRNA synthetase (LRS), the enzyme responsible for charging tRNA with leucine. By inhibiting LRS, this compound effectively blocks the incorporation of leucine into nascent polypeptide chains, providing a powerful tool to study and quantify global protein synthesis. Unlike some other inhibitors, this compound specifically targets the catalytic activity of LRS without affecting the leucine-sensing function of the mTORC1 pathway, allowing for a focused investigation of the translational machinery.[1][2]

These application notes provide detailed protocols for utilizing this compound to measure the inhibition of protein synthesis in cultured cells. The provided methodologies and data will enable researchers to effectively incorporate this tool into their studies in basic research and drug discovery.

Data Presentation

The inhibitory effect of this compound on leucyl-tRNA synthetase and its downstream impact on global protein synthesis can be quantified to understand its potency and efficacy in different cellular contexts.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueReference
TargetLeucyl-tRNA Synthetase (LRS)[1][2]
IC5022.34 nM[1][2]
Mechanism of ActionInhibition of LRS catalytic activity[1][2]
Effect on mTORC1Does not affect leucine-induced activation[1][2]

Table 2: Hypothetical Dose-Response of this compound on Global Protein Synthesis in Various Cell Lines

Cell LineThis compound Concentration (nM)% Inhibition of Protein Synthesis (Relative to Control)
HEK293 1015%
5045%
10075%
50095%
HeLa 1012%
5040%
10070%
50092%
MCF-7 1018%
5050%
10080%
50098%

Note: The data in Table 2 is illustrative and should be determined experimentally for specific cell lines and conditions.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol outlines the basic steps for culturing mammalian cells and treating them with this compound to study the inhibition of protein synthesis.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound (stock solution in DMSO)

  • Cell culture plates or flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Wash cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed cells into appropriate culture vessels (e.g., 96-well plates for high-throughput screening, 6-well plates for western blotting) at a predetermined density to ensure they are in the exponential growth phase during the experiment.

    • Incubate the cells overnight to allow for attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., ranging from 10 nM to 1 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for the desired period (e.g., 2, 6, 12, or 24 hours) depending on the experimental goals.

Protocol 2: Measurement of Global Protein Synthesis Inhibition using a Non-Radioactive Method (OPP-Based Assay)

This protocol describes how to quantify the inhibition of global protein synthesis by this compound using O-propargyl-puromycin (OPP), a puromycin analog that is incorporated into nascent polypeptide chains and can be detected via click chemistry.

Materials:

  • Cells treated with this compound as described in Protocol 1

  • O-propargyl-puromycin (OPP)

  • Fluorescent azide (e.g., Alexa Fluor 488 azide)

  • Click chemistry reaction buffer kit

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 1% BSA)

  • Fluorescence microscope or flow cytometer

Procedure:

  • OPP Labeling:

    • Towards the end of the this compound incubation period, add OPP to the cell culture medium at a final concentration of 20-50 µM.

    • Incubate the cells for 30-60 minutes at 37°C. This incubation time should be optimized for the specific cell line.

  • Fixation and Permeabilization:

    • Remove the medium and wash the cells twice with PBS.

    • Fix the cells with the fixative solution for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells twice with wash buffer.

  • Click Chemistry Reaction:

    • Prepare the click chemistry reaction cocktail containing the fluorescent azide according to the manufacturer's instructions.

    • Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells three times with wash buffer.

  • Data Acquisition and Analysis:

    • Fluorescence Microscopy: Mount the coverslips with an antifade mounting medium containing DAPI for nuclear counterstaining. Capture images using a fluorescence microscope. Quantify the fluorescence intensity of the azide signal per cell using image analysis software (e.g., ImageJ).

    • Flow Cytometry: Scrape or trypsinize the cells, and resuspend them in PBS. Analyze the fluorescence intensity of the cell population using a flow cytometer. The geometric mean fluorescence intensity will be proportional to the rate of protein synthesis.

  • Data Interpretation:

    • Compare the fluorescence intensity of this compound-treated cells to the vehicle-treated control cells. A decrease in fluorescence intensity indicates inhibition of protein synthesis.

    • Plot the percentage of inhibition against the concentration of this compound to generate a dose-response curve and determine the IC50 for global protein synthesis inhibition.

Visualizations

protein_synthesis_pathway cluster_0 Amino Acid Activation cluster_1 Translation Elongation Leucine Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS ATP ATP ATP->LRS Leu_AMP Leucyl-AMP LRS->Leu_AMP + PPi Charged_tRNA Leucyl-tRNA-Leu Leu_AMP->Charged_tRNA tRNA_Leu tRNA-Leu tRNA_Leu->Charged_tRNA Ribosome Ribosome Charged_tRNA->Ribosome Charged_tRNA->Ribosome Leu_AMS This compound Leu_AMS->LRS Inhibits Nascent_Polypeptide Nascent Polypeptide Ribosome->Nascent_Polypeptide Adds Leucine mRNA mRNA mRNA->Ribosome

Caption: Mechanism of this compound action in protein synthesis.

experimental_workflow start Start: Seed Cells incubation1 Overnight Incubation (Attachment) start->incubation1 treatment Treat with this compound (Dose-Response) incubation1->treatment incubation2 Incubate for Desired Time treatment->incubation2 opp_labeling Add O-propargyl-puromycin (OPP) incubation2->opp_labeling incubation3 Incubate (30-60 min) opp_labeling->incubation3 fix_perm Fix and Permeabilize Cells incubation3->fix_perm click_reaction Click Chemistry Reaction (Fluorescent Azide) fix_perm->click_reaction data_acquisition Data Acquisition click_reaction->data_acquisition microscopy Fluorescence Microscopy data_acquisition->microscopy flow_cytometry Flow Cytometry data_acquisition->flow_cytometry analysis Data Analysis (% Inhibition, IC50) microscopy->analysis flow_cytometry->analysis logical_relationship Leu_AMS This compound LRS_Inhibition Inhibition of Leucyl-tRNA Synthetase Leu_AMS->LRS_Inhibition tRNA_Charging_Decrease Decreased Leucyl-tRNA-Leu Pool LRS_Inhibition->tRNA_Charging_Decrease Protein_Synthesis_Inhibition Inhibition of Global Protein Synthesis tRNA_Charging_Decrease->Protein_Synthesis_Inhibition Cellular_Effects Downstream Cellular Effects (e.g., Cytotoxicity) Protein_Synthesis_Inhibition->Cellular_Effects

References

Application Notes and Protocols: The Role of Leu-AMS in Cancer Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Leucyl-tRNA synthetase (LRS) inhibitors, specifically focusing on Leucyl-adenylate sulfamate (Leu-AMS) and its derivatives, in various cancer research models. This document details the mechanism of action, presents quantitative data from key studies, and provides detailed experimental protocols for the application of these compounds in both in vitro and in vivo settings.

Introduction

Leucyl-tRNA synthetase (LRS) is a ubiquitously expressed enzyme with a dual functionality critical to cell growth and proliferation. Its canonical role involves the charging of leucine to its cognate tRNA, an essential step in protein synthesis. Beyond this, LRS functions as a key intracellular leucine sensor, activating the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway in a leucine-dependent manner.[1] Given that the mTORC1 pathway is frequently hyperactivated in various cancers, promoting tumor growth and survival, LRS has emerged as a promising therapeutic target.[1][2]

This compound and its derivatives are competitive inhibitors of LRS, targeting the aminoacylation active site.[3] By preventing the binding of leucine, these compounds can effectively suppress the leucine-sensing function of LRS, leading to the inhibition of mTORC1 signaling and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.[1][2] Notably, some novel LRS inhibitors, such as BC-LI-0186, have been developed to specifically inhibit the non-canonical leucine-sensing function of LRS without affecting its essential catalytic activity, offering a more targeted therapeutic approach.[4]

Mechanism of Action: this compound and the mTORC1 Signaling Pathway

This compound exerts its anti-cancer effects by disrupting the LRS-mediated activation of the mTORC1 pathway. In the presence of leucine, LRS undergoes a conformational change that allows it to function as a GTPase-activating protein (GAP) for the RagD GTPase, a component of the Rag GTPase heterodimer. This interaction promotes the GTP hydrolysis of RagD, leading to the activation of the Rag GTPase complex. The active Rag complex then recruits mTORC1 to the lysosomal surface, where it is activated by Rheb. Activated mTORC1 subsequently phosphorylates downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis, cell growth, and proliferation.

This compound, by competitively binding to the leucine-binding site of LRS, prevents the initial leucine-induced conformational change. This abrogation of leucine sensing inhibits the GAP activity of LRS towards RagD, thereby preventing mTORC1 activation and its downstream signaling.

Leu_AMS_mTORC1_Pathway cluster_cytoplasm Cytoplasm Leucine Leucine LRS LRS Leucine->LRS binds Leu_AMS This compound Leu_AMS->LRS inhibits binding RagD_GTP RagD-GTP LRS->RagD_GTP acts as GAP mTORC1_inactive mTORC1 (inactive) RagD_GDP RagD-GDP RagD_GTP->RagD_GDP GTP hydrolysis mTORC1_active mTORC1 (active) RagD_GDP->mTORC1_active activates Proliferation Cell Proliferation & Growth Downstream Downstream Effectors (e.g., p-S6K) mTORC1_active->Downstream phosphorylates Downstream->Proliferation promotes

Diagram 1: Mechanism of this compound in mTORC1 signaling.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of the LRS inhibitor BC-LI-0186, a derivative of this compound, in various cancer models.

In Vitro Efficacy of BC-LI-0186 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Cell LineIC50 (nM)EC50 (nM)
A54998 ± 0.89183 ± 1.83
H460206 ± 0.78534 ± 2.91
H222855-
H170378-
SNU133083-
H165086-
H2009102-
H358109-
H2279128-
H596206-
Data sourced from a study on the therapeutic effects of BC-LI-0186 in NSCLC.[2]
In Vitro Efficacy of BC-LI-0186 in HCT116 Colon Cancer Cell Lines
Cell LineGI50 (nM)EC50 (nM)
HCT116 WT39.49105.03
HCT116 S2035I (Rapamycin-resistant)42.03100.45
Data demonstrating the efficacy of BC-LI-0186 in overcoming rapamycin resistance.[5]
In Vivo Efficacy of BC-LI-0186 in a Lung Cancer Mouse Model
Animal ModelTreatmentDosageOutcome
LSL K-ras G12D miceBC-LI-018650 mg/kg, i.p., twice daily, 5 days/week for 2 weeksSignificant reduction in tumor size compared to vehicle control.[1]
This study highlights the anti-tumor effects of BC-LI-0186 in a genetically engineered mouse model of lung cancer.[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound and its derivatives are provided below.

Cell Viability and Proliferation (MTT) Assay

This protocol is used to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells end End incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with varying concentrations of this compound incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 3-4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance analyze_data Analyze data and calculate IC50 measure_absorbance->analyze_data analyze_data->end

Diagram 2: Workflow for the MTT Assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • This compound or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO or the solvent used for the compound).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis of mTORC1 Pathway Activation

This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the mTORC1 signaling pathway.

Western_Blot_Workflow start Start treat_cells Treat cancer cells with This compound for a specified time start->treat_cells end End lyse_cells Lyse cells to extract proteins treat_cells->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer_proteins Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer_proteins block_membrane Block the membrane to prevent non-specific binding transfer_proteins->block_membrane primary_antibody Incubate with primary antibodies (e.g., anti-p-S6K, anti-S6K) block_membrane->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibody primary_antibody->secondary_antibody detect_signal Detect signal using chemiluminescence secondary_antibody->detect_signal analyze_blot Analyze band intensities detect_signal->analyze_blot analyze_blot->end

Diagram 3: Workflow for Western Blot Analysis.

Materials:

  • Cancer cell line of interest

  • This compound or its derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound at the desired concentrations and time points.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

Xenograft_Workflow start Start inject_cells Subcutaneously inject cancer cells into immunocompromised mice start->inject_cells end End monitor_tumor Monitor tumor growth until tumors reach a palpable size inject_cells->monitor_tumor randomize_mice Randomize mice into treatment and control groups monitor_tumor->randomize_mice administer_drug Administer this compound or vehicle control (e.g., i.p. injection) randomize_mice->administer_drug measure_tumor Measure tumor volume and body weight regularly administer_drug->measure_tumor sacrifice_mice Sacrifice mice at the end of the study measure_tumor->sacrifice_mice excise_tumor Excise tumors for further analysis (e.g., IHC, Western blot) sacrifice_mice->excise_tumor analyze_data Analyze tumor growth inhibition data excise_tumor->analyze_data analyze_data->end

Diagram 4: Workflow for In Vivo Xenograft Model.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Sterile PBS or Matrigel

  • This compound or its derivatives formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice regularly for tumor formation and growth.

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or the vehicle control to the respective groups according to the planned dosing schedule (e.g., intraperitoneal injection).

  • Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry or Western blotting, to assess target engagement and downstream effects.

  • Analyze the tumor growth data to determine the extent of tumor growth inhibition.

Conclusion

This compound and its derivatives represent a promising class of anti-cancer agents that target the dual functions of LRS. By inhibiting the leucine-sensing arm of the mTORC1 pathway, these compounds can effectively suppress cancer cell proliferation and survival. The provided application notes and protocols offer a framework for researchers to investigate the therapeutic potential of LRS inhibitors in a variety of cancer research models, facilitating the discovery and development of novel cancer therapies.

References

Application Notes and Protocols for In Vivo Studies Inspired by Leu-AMS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-sulfamoyl adenylate (Leu-AMS) is a stable analog of the reaction intermediate leucyl-adenylate. It has been instrumental in elucidating the role of leucyl-tRNA synthetase 1 (LARS1) as a key sensor of leucine for the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. While this compound is primarily utilized as a tool in in vitro biochemical and structural studies to probe the LARS1-leucine interaction, its mechanism of action provides a valuable framework for designing in vivo studies to investigate the therapeutic potential of targeting this pathway.

These application notes provide a detailed, albeit hypothetical, guide for researchers interested in exploring the in vivo effects of inhibiting the leucine-sensing function of LARS1, using a hypothetical stable and cell-permeable inhibitor, hereafter referred to as "LARS1-i," which mimics the inhibitory action of this compound on the LARS1-RagD interaction.

Principle of Action

LARS1 has a dual function: its canonical role in charging tRNA with leucine for protein synthesis and a non-canonical role as a leucine sensor for mTORC1 activation. In the presence of leucine, LARS1 binds to the RagD GTPase, promoting the activation of mTORC1. This compound acts as a competitive inhibitor in the active site of LARS1, and its binding can modulate the conformational state of LARS1, thereby affecting its interaction with RagD.[1][2][3] A hypothetical inhibitor, LARS1-i, would be designed to specifically disrupt the LARS1-RagD interaction, thereby inhibiting mTORC1 signaling without affecting the essential tRNA charging function.

Signaling Pathway

The following diagram illustrates the role of LARS1 in the leucine-sensing pathway for mTORC1 activation and the proposed point of intervention for a hypothetical inhibitor like LARS1-i.

cluster_0 Leucine Sensing Pathway via LARS1 Leucine Leucine LARS1 LARS1 Leucine->LARS1 binds RagD_GTP RagD-GTP LARS1->RagD_GTP activates GTPase activity mTORC1_inactive mTORC1 (inactive) RagD_GTP->mTORC1_inactive recruits to lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active activates S6K p70S6K mTORC1_active->S6K phosphorylates p_S6K p-p70S6K S6K->p_S6K LARS1_i LARS1-i (Hypothetical Inhibitor) LARS1_i->LARS1 inhibits interaction with RagD

Caption: LARS1-mediated mTORC1 signaling pathway and point of inhibition.

Hypothetical In Vivo Study: Anti-Tumor Efficacy in a Xenograft Model

This section outlines a hypothetical protocol to evaluate the anti-tumor efficacy of "LARS1-i" in a mouse xenograft model of human colorectal cancer (HCT116), a cell line known to be sensitive to mTORC1 inhibition.

Experimental Workflow

cluster_workflow Experimental Workflow for In Vivo Efficacy Study start Start: HCT116 Cell Culture injection Subcutaneous Injection into Nude Mice start->injection tumor_growth Tumor Growth to ~100 mm³ injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Treatment (Vehicle or LARS1-i) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring 2-3 times/week endpoint Endpoint: Tumor Volume > 1500 mm³ or 28 days monitoring->endpoint analysis Tumor Excision & Analysis (Western Blot, IHC) endpoint->analysis end End of Study analysis->end

Caption: Workflow for a xenograft model to test LARS1-i efficacy.

Materials
  • Cell Line: HCT116 human colorectal carcinoma cells

  • Animals: 8-week-old female BALB/c nude mice

  • Test Article: LARS1-i (hypothetical inhibitor)

  • Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water

  • Positive Control: Rapamycin (2 mg/kg)

  • Reagents for Analysis: RIPA buffer, protease and phosphatase inhibitors, primary and secondary antibodies for Western blot and IHC (e.g., anti-p-S6K, anti-Ki-67).

Protocol
  • Cell Culture and Implantation:

    • Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Harvest cells and resuspend in serum-free medium at a concentration of 1.2 x 10⁷ cells/300 µL.

    • Subcutaneously inject 300 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Group Assignment:

    • Monitor tumor growth every other day using electronic calipers.

    • When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment groups (n=8 per group).

  • Treatment Administration:

    • Administer the following treatments daily via intraperitoneal injection for 28 days:

      • Group 1: Vehicle

      • Group 2: LARS1-i (10 mg/kg)

      • Group 3: LARS1-i (20 mg/kg)

      • Group 4: Rapamycin (2 mg/kg)

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • The study endpoint is reached when tumor volume exceeds 1500 mm³ or at the end of the 28-day treatment period.

  • Tissue Collection and Analysis:

    • At the endpoint, euthanize mice and excise tumors.

    • Divide each tumor into two halves: one for Western blot analysis and one for immunohistochemistry (IHC).

    • For Western blot, homogenize the tumor tissue in RIPA buffer, quantify protein concentration, and perform SDS-PAGE and immunoblotting for p-S6K, total S6K, and a loading control.

    • For IHC, fix the tumor tissue in 10% neutral buffered formalin, embed in paraffin, and stain for Ki-67 to assess cell proliferation.

Quantitative Data Summary

The following tables represent hypothetical data that could be generated from this study.

Table 1: Tumor Growth Inhibition by LARS1-i

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 28 (mm³)Standard Deviation% Tumor Growth Inhibition
Vehicle-1250± 150-
LARS1-i10875± 11030%
LARS1-i20500± 9560%
Rapamycin2625± 10550%

Table 2: Effect of LARS1-i on Body Weight

Treatment GroupDose (mg/kg)Mean Body Weight Change from Day 0 to Day 28 (g)Standard Deviation
Vehicle-+1.5± 0.5
LARS1-i10+1.2± 0.6
LARS1-i20+0.8± 0.7
Rapamycin2-0.5± 0.8

Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissue

Treatment GroupDose (mg/kg)Relative p-S6K/Total S6K Ratio (normalized to Vehicle)% Ki-67 Positive Cells
Vehicle-1.0085%
LARS1-i100.6560%
LARS1-i200.3035%
Rapamycin20.4545%

Conclusion

The use of this compound in in vitro studies has been pivotal in understanding the leucine-sensing mechanism of LARS1. While this compound itself is not intended for in vivo use, the knowledge gained from its application provides a strong rationale for the development of specific inhibitors of the LARS1-RagD interaction. The hypothetical protocols and data presented here offer a template for the preclinical evaluation of such inhibitors, which hold promise as a novel class of therapeutics for cancers and other diseases characterized by dysregulated mTORC1 signaling.

References

Application Notes and Protocols for Detecting mTORC1 Pathway Proteins Following Leu-AMS Treatment by Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin complex 1 (mTORC1) is a critical signaling hub that governs cell growth, proliferation, and metabolism by responding to various environmental cues, including nutrients like amino acids.[1][2][3] Leucine, in particular, is a potent activator of the mTORC1 pathway.[4][5][6] The activation of mTORC1 by leucine is mediated by the leucyl-tRNA synthetase 1 (LARS1), which acts as an intracellular leucine sensor.[5][7][8] Leucyl-sulfamoyl-adenylate (Leu-AMS) is a reaction intermediate analog of leucine that can be used to study the leucine-sensing mechanism of LARS1 and its subsequent activation of mTORC1.[7][8]

Western blotting is a widely used and powerful technique to identify and quantify specific proteins in a complex mixture, making it an ideal method to investigate the activation state of the mTORC1 pathway.[9][10] This document provides a detailed protocol for utilizing Western blot analysis to detect key downstream effectors of mTORC1, such as phosphorylated p70 S6 Kinase (p-p70S6K) and phosphorylated 4E-BP1 (p-4E-BP1), in response to this compound treatment.

mTORC1 Signaling Pathway

The mTORC1 signaling cascade is initiated by the presence of sufficient amino acids, particularly leucine.[1] Leucine binding to LARS1 triggers a conformational change that allows it to interact with the Rag GTPases, leading to the recruitment and activation of mTORC1 at the lysosomal surface.[7][8] Activated mTORC1 then phosphorylates its downstream targets, including p70S6K and 4E-BP1, to promote protein synthesis and cell growth.[2][11]

mTORC1_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Leu_AMS This compound (Leucine analog) LARS1 LARS1 Leu_AMS->LARS1 activates Rag_GTPases Rag GTPases LARS1->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits and activates p70S6K p70S6K mTORC1->p70S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis promotes fourEBP1->Protein_Synthesis promotes (upon phosphorylation)

Caption: mTORC1 signaling pathway activated by this compound.

Experimental Workflow

The overall experimental workflow for this protocol is depicted below. It involves cell culture and treatment, protein extraction, protein quantification, and finally, Western blot analysis.

Experimental_Workflow A 1. Cell Culture & Treatment (e.g., HEK293T cells) B 2. This compound Treatment (Varying concentrations and times) A->B C 3. Cell Lysis (RIPA Buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Sample Preparation (with Laemmli buffer) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (PVDF membrane) F->G H 8. Blocking (5% BSA or non-fat milk) G->H I 9. Primary Antibody Incubation (p-p70S6K, p-4E-BP1, total proteins) H->I J 10. Secondary Antibody Incubation (HRP-conjugated) I->J K 11. Chemiluminescent Detection J->K L 12. Data Analysis & Quantification K->L

Caption: Experimental workflow for Western blot analysis.

Detailed Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Seed cells (e.g., HEK293T, MCF7) in 6-well plates and grow to 70-80% confluency.

  • Amino Acid Starvation (Optional but Recommended): To enhance the signal-to-noise ratio, starve the cells of amino acids for 1-2 hours prior to treatment by incubating them in an amino acid-free medium.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for different time points (e.g., 0, 15, 30, 60, 120 minutes). Prepare a vehicle-only control.

Cell Lysis and Protein Extraction

This protocol utilizes Radioimmunoprecipitation assay (RIPA) buffer for efficient cell lysis and protein solubilization.[12][13][14]

  • Preparation of Lysis Buffer:

    • RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.[13][15]

    • Additives (Freshly Added): Just before use, supplement the RIPA buffer with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1x protease inhibitor cocktail, 1 mM Na3VO4).[12][16]

  • Lysis Procedure for Adherent Cells: a. Place the culture dish on ice and wash the cells twice with ice-cold PBS.[12] b. Aspirate the PBS and add 150-200 µL of ice-cold RIPA buffer to each well of a 6-well plate.[13] c. Scrape the cells using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[12][16] d. Incubate the lysate on ice for 30 minutes with occasional vortexing.[13] e. Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C.[12][15] f. Carefully transfer the supernatant (containing the protein) to a new, clean tube and discard the pellet.[16]

Protein Quantification (BCA Assay)

The Bicinchoninic Acid (BCA) assay is a sensitive method for quantifying total protein concentration.[17][18]

  • Prepare BCA Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[17][19]

  • Prepare Protein Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with known concentrations (e.g., 0 to 2 mg/mL).[17]

  • Assay Procedure (Microplate): a. Pipette 10-25 µL of each standard and unknown sample into separate wells of a 96-well microplate.[17][18] b. Add 200 µL of the BCA working reagent to each well.[17][18] c. Incubate the plate at 37°C for 30 minutes.[17][19] d. Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[17][19]

  • Calculate Protein Concentration: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the standard curve to determine the protein concentration of the unknown samples.[19]

SDS-PAGE and Western Blot
  • Sample Preparation: a. Based on the protein quantification results, normalize the protein concentration for all samples. b. Mix the protein lysate with an equal volume of 2x Laemmli sample buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol).[20] c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[15][16]

  • Gel Electrophoresis (SDS-PAGE): a. Load equal amounts of protein (typically 15-30 µg) into the wells of a polyacrylamide gel.[16] The percentage of the gel will depend on the molecular weight of the target proteins. b. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[21]

  • Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9][22] Wet transfer is often recommended for a wide range of protein sizes.[22][23] b. Ensure the gel is placed closest to the negative electrode and the membrane closest to the positive electrode.[23]

  • Blocking: a. After transfer, block the membrane for 1 hour at room temperature with a blocking buffer to prevent non-specific antibody binding.[24][25] b. Common blocking buffers include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[24][26] Note: For phospho-antibodies, BSA is often preferred as milk contains casein, a phosphoprotein.[24]

  • Antibody Incubation: a. Primary Antibody: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[26] Refer to the antibody datasheet for recommended dilutions.

    • Recommended Primary Antibodies:

      • Phospho-p70 S6 Kinase (Thr389)[27][28]

      • Total p70 S6 Kinase[29]

      • Phospho-4E-BP1 (Thr37/46)[30][31][32]

      • Total 4E-BP1[30]

      • Loading control (e.g., GAPDH, β-actin) b. Washing: Wash the membrane three to six times for 5-10 minutes each with TBST to remove unbound primary antibody.[25][26][33] c. Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[25][33][34] d. Final Washes: Repeat the washing steps as described above to remove unbound secondary antibody.[25][34]

  • Chemiluminescent Detection: a. Incubate the blot with a chemiluminescent substrate (e.g., ECL) for 1-5 minutes.[25][34][35] b. Capture the chemiluminescent signal using an imaging system (like a CCD camera) or by exposing it to X-ray film.[9][34][36]

Data Presentation

Summarize the quantitative data from the Western blot analysis in a structured table. Densitometry analysis of the bands can be performed using appropriate software. The data should be presented as the ratio of the phosphorylated protein to the total protein, normalized to the loading control.

Table 1: Densitometric Analysis of mTORC1 Pathway Activation

Treatment Groupp-p70S6K / Total p70S6K (Normalized)p-4E-BP1 / Total 4E-BP1 (Normalized)
Vehicle Control1.00 ± 0.121.00 ± 0.15
10 µM this compound1.85 ± 0.211.62 ± 0.18
50 µM this compound3.50 ± 0.353.10 ± 0.29
100 µM this compound5.20 ± 0.484.85 ± 0.41
200 µM this compound5.35 ± 0.514.95 ± 0.45

Data are represented as mean ± standard deviation from three independent experiments.

Troubleshooting

IssuePossible CauseSolution
No Signal Inactive antibodyUse a new or validated antibody.
Insufficient protein loadedIncrease the amount of protein loaded per well.
Inefficient transferVerify transfer efficiency with Ponceau S staining. Optimize transfer time and conditions.[22]
High Background Insufficient blockingIncrease blocking time or change blocking agent (e.g., from milk to BSA).[24]
Antibody concentration too highOptimize antibody dilution.
Insufficient washingIncrease the number and duration of wash steps.[36]
Non-specific Bands Antibody cross-reactivityUse a more specific antibody.
Protein degradationEnsure protease inhibitors are added to the lysis buffer and samples are kept cold.[14]

References

Application Notes and Protocols for Cell Viability Assays with Leu-AMS Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-tRNA synthetase (LARS1) is a critical enzyme in protein synthesis, responsible for attaching leucine to its corresponding tRNA. Beyond this canonical function, LARS1 acts as a key intracellular leucine sensor, playing a pivotal role in the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3][4] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is frequently observed in various cancers.

Leu-AMS, a leucyl-sulfamoyl-adenylate analog, is a potent and specific inhibitor of the catalytic activity of LARS1.[1][5][6] By inhibiting LARS1, this compound disrupts the leucine-sensing mechanism that leads to mTORC1 activation, thereby impeding cancer cell growth and proliferation. This makes this compound a valuable tool for cancer research and a potential therapeutic agent. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cells using common cell viability assays.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of LARS1, mimicking the leucyl-adenylate intermediate formed during the aminoacylation reaction.[5][6] Its primary mechanism of action involves the inhibition of the catalytic activity of LARS1, thereby preventing the charging of tRNA with leucine. This disruption of protein synthesis is a key contributor to its cytotoxic effects.

Furthermore, by inhibiting LARS1, this compound interferes with the leucine-dependent activation of the mTORC1 pathway. LARS1, upon binding to leucine, interacts with RagD GTPase, a component of the Rag GTPase heterodimer, leading to the activation of mTORC1 at the lysosomal surface.[1][4] Inhibition of LARS1 by this compound prevents this interaction, leading to the downregulation of mTORC1 signaling and subsequent inhibition of cell growth and proliferation.[5]

Data Presentation: Cytotoxicity of this compound

Cell LineCancer TypeAssay TypeIncubation Time (hrs)IC50 (nM)Reference
Example:
MCF-7Breast CancerMTT72Data not available
A549Lung CancerMTT72Data not available
HeLaCervical CancerCrystal Violet48Data not available
JurkatT-cell LeukemiaMTT48Data not available
PC-3Prostate CancerCrystal Violet72Data not available
U2OSOsteosarcomaMTT48Data not available
SKOV3Ovarian CancerMTT72Data not available

Note: The IC50 value for this compound as an inhibitor of the leucyl-tRNA synthetase (LRS) enzyme itself has been determined to be 22.34 nM. Researchers are encouraged to determine the specific IC50 values for their cell lines of interest using the protocols provided below.

Mandatory Visualizations

LARS1_mTORC1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome Leucine_ext Leucine Leucine_intra Leucine Leucine_ext->Leucine_intra Amino Acid Transporter LARS1 LARS1 Leucine_intra->LARS1 Leu_tRNA Leucyl-tRNA LARS1->Leu_tRNA tRNA Charging RagD RagD LARS1->RagD Leucine Sensing Protein_Synthesis Protein Synthesis Leu_tRNA->Protein_Synthesis Leu_AMS This compound Leu_AMS->LARS1 Inhibition Cell_Growth Cell Growth & Proliferation Leu_AMS->Cell_Growth Inhibition Apoptosis Apoptosis Leu_AMS->Apoptosis mTORC1 mTORC1 RagD->mTORC1 Activation mTORC1_active Active mTORC1 mTORC1->mTORC1_active mTORC1_active->Cell_Growth

Caption: LARS1-mTORC1 signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_assay Cell Viability Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (adhesion) seed_cells->incubate1 treat_cells Treat with varying concentrations of this compound incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_reagent Add MTT or Crystal Violet incubate2->add_reagent incubate3 Incubate add_reagent->incubate3 read_absorbance Measure Absorbance (570 nm) incubate3->read_absorbance data_analysis Data Analysis: Calculate % Viability & IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for cell viability assays with this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 100 µM.

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Crystal Violet Assay

This assay is used to determine cell viability by staining the DNA of adherent cells. The amount of crystal violet dye taken up by the cells is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (adherent)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Crystal Violet solution (0.5% w/v in 25% methanol)

  • 10% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay (Step 1).

  • This compound Treatment:

    • Follow the same procedure as in the MTT assay (Step 2).

  • Cell Fixation and Staining:

    • After the incubation period, carefully remove the medium.

    • Gently wash the cells twice with 100 µL of PBS.

    • Add 50 µL of Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.

  • Washing:

    • Carefully remove the crystal violet solution.

    • Gently wash the plate with tap water until the water runs clear.

    • Invert the plate on a paper towel and allow it to air dry completely.

  • Dye Solubilization:

    • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

    • Shake the plate on an orbital shaker for 15-20 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability as described for the MTT assay (Step 6).

    • Plot the data to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to effectively assess the cytotoxic effects of this compound on various cancer cell lines. By understanding its mechanism of action and employing standardized cell viability assays, the scientific community can further explore the therapeutic potential of targeting the LARS1-mTORC1 axis in cancer treatment. The mandatory visualizations provide a clear understanding of the signaling pathway and experimental procedures, facilitating the design and execution of robust and reproducible experiments.

References

Application Note: Measuring Leucyl-tRNA Synthetase (LRS) Activity in the Presence of Leu-AMS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucyl-tRNA Synthetase (LRS) is a ubiquitously expressed, essential enzyme with a dual role in cellular physiology. Canonically, it catalyzes the ATP-dependent ligation of leucine to its cognate tRNA (tRNALeu), a critical step in protein biosynthesis. Beyond this fundamental function, LRS has emerged as a key intracellular leucine sensor that activates the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1][2] This non-canonical role has positioned LRS as an attractive therapeutic target for various diseases, including cancer.

Leucyl-adenylate sulfamoyl (Leu-AMS) is a potent, synthetic inhibitor of the canonical aminoacylation activity of LRS.[3][4] It acts as a stable analog of the leucyl-adenylate intermediate formed during the first step of the aminoacylation reaction.[4][5] Understanding the impact of inhibitors like this compound on the enzymatic activity of LRS is crucial for drug discovery and for dissecting the distinct roles of its catalytic and signaling functions.

This application note provides detailed protocols for measuring the catalytic activity of LRS, specifically focusing on methods to assess the inhibitory effects of this compound. The protocols described are the ATP-PPi exchange assay and the aminoacylation assay, which measure the first and overall steps of the LRS-catalyzed reaction, respectively.

LRS Catalytic Activity and Inhibition by this compound

The canonical function of LRS occurs in two main steps:

  • Amino Acid Activation: LRS activates leucine using ATP to form a leucyl-adenylate (Leu-AMP) intermediate and releases inorganic pyrophosphate (PPi).

  • Aminoacyl Transfer: The activated leucine is then transferred from the Leu-AMP intermediate to the 3'-end of its cognate tRNALeu, releasing AMP.

This compound is a potent inhibitor of the aminoacylation activity of LRS, with a reported IC50 value of 22.34 nM.[3] It mimics the Leu-AMP intermediate, binding tightly to the active site and preventing the progression of the aminoacylation reaction.[4][5]

dot

LRS_Inhibition cluster_0 LRS Catalytic Cycle cluster_1 Inhibition LRS LRS LRS_Leu_ATP LRS•Leu•ATP LRS->LRS_Leu_ATP Leu Leucine Leu->LRS_Leu_ATP ATP ATP ATP->LRS_Leu_ATP Leu_AMP LRS•Leu-AMP LRS_Leu_ATP->Leu_AMP Activation PPi PPi Leu_AMP->PPi Leu_tRNA Leu-tRNA(Leu) Leu_AMP->Leu_tRNA Transfer tRNA tRNA(Leu) tRNA->Leu_AMP Leu_tRNA->LRS Release AMP AMP Leu_tRNA->AMP Leu_AMS This compound Leu_AMS->Leu_AMP Blocks Activation Step Inhibition Inhibition

Caption: LRS catalytic cycle and inhibition by this compound.

LRS as a Leucine Sensor for mTORC1 Signaling

In response to sufficient intracellular leucine levels, LRS translocates to the lysosomal surface.[2] There, it interacts with Rag GTPases, specifically acting as a GTPase-activating protein (GAP) for RagD.[1][2] This interaction leads to the activation of mTORC1, which in turn phosphorylates downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth.[6] Interestingly, some compounds have been developed that inhibit the mTORC1 signaling function of LRS without affecting its catalytic activity, highlighting the possibility of functionally separating these two roles.[2]

dot

LRS_mTORC1_Pathway Leucine Leucine LRS LRS Leucine->LRS binds RagD_GTP RagD-GTP LRS->RagD_GTP acts as GAP RagD_GDP RagD-GDP RagD_GTP->RagD_GDP GTP Hydrolysis mTORC1 mTORC1 RagD_GDP->mTORC1 activates Downstream Downstream Effectors (S6K1, 4E-BP1) mTORC1->Downstream phosphorylates Growth Cell Growth & Protein Synthesis Downstream->Growth promotes Experimental_Workflow cluster_assay LRS Activity Assay start Prepare Reaction Mix (Buffer, Substrates, +/- this compound) initiate Initiate with LRS Enzyme start->initiate incubate Incubate at 37°C initiate->incubate quench Quench Reaction incubate->quench separate Separate Product from Substrate (Filtration) quench->separate quantify Quantify Radiolabeled Product (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate Rates, IC50) quantify->analyze

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Leu-AMS Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Leu-AMS (Leucyl-sulfamoyl adenylate) in their experiments. This compound is a potent inhibitor of Leucyl-tRNA Synthetase (LARS1) and a valuable tool for studying the leucine-sensing arm of the mTORC1 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a non-hydrolyzable analog of the leucyl-adenylate intermediate formed during the tRNA charging reaction catalyzed by Leucyl-tRNA Synthetase (LARS1). By binding tightly to the catalytic site of LARS1, this compound acts as a competitive inhibitor, preventing the enzyme from sensing and responding to intracellular leucine.[1] This inhibition ultimately leads to the downregulation of the mTORC1 signaling pathway, which is a key regulator of cell growth and proliferation.

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used to:

  • Investigate the role of LARS1 as a leucine sensor for mTORC1 activation.[1][2]

  • Study the downstream effects of mTORC1 inhibition, such as changes in protein synthesis and autophagy.

  • Explore the therapeutic potential of targeting the amino acid sensing pathway in diseases like cancer.

Q3: How should I store and handle this compound?

A3: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the compound at -20°C or -80°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What is the typical working concentration for this compound in cell-based assays?

A4: The optimal working concentration of this compound can vary depending on the cell type, cell density, and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. Published studies have used concentrations in the low micromolar range.

Troubleshooting Guide

Issue 1: High Background Signal in Fluorescence-Based Assays

High background can mask the specific signal from your target, leading to inaccurate results.

Potential Cause Recommended Solution
Autofluorescence Use a medium with low autofluorescence (e.g., FluoroBrite™). If possible, use red-shifted fluorescent dyes to avoid the natural autofluorescence of cells in the blue and green spectra. Include an unstained control to determine the baseline autofluorescence.
Excessive this compound Concentration Titrate the this compound concentration to find the lowest effective dose that gives a clear signal without high background.
Non-specific Binding of Detection Antibodies (for Immunofluorescence) Use a blocking solution (e.g., BSA or serum from the secondary antibody host species) to block non-specific binding sites. Ensure adequate washing steps to remove unbound antibodies.
Sub-optimal Imaging Settings Adjust the gain and exposure settings on your microscope to minimize background noise while maintaining a detectable specific signal.
Issue 2: Low or No Signal
Potential Cause Recommended Solution
Insufficient this compound Concentration The concentration of this compound may be too low to effectively compete with intracellular leucine and inhibit LARS1. Perform a dose-response curve to determine the optimal concentration.
Poor Cell Permeability of this compound Ensure that the vehicle (e.g., DMSO) concentration is appropriate and does not exceed levels toxic to the cells. Optimize the incubation time to allow for sufficient uptake of the compound.
Low Expression of the Target Protein Confirm the expression level of your target protein (e.g., phosphorylated S6K) in your cell line. You may need to use a cell line with higher expression or stimulate the pathway to increase the signal.
Sub-optimal Antibody Performance (for Western Blot or IF) Ensure your primary and secondary antibodies are validated for the application and are used at the recommended dilution. Include positive and negative controls to verify antibody performance.
Incorrect Timing of Measurement The effect of this compound on mTORC1 signaling is time-dependent. Perform a time-course experiment to identify the optimal time point for observing the desired effect.
Issue 3: Inconsistent or Non-Reproducible Results

Variability between experiments can undermine the reliability of your findings.

Potential Cause Recommended Solution
Inconsistent Cell Culture Conditions Maintain consistent cell density, passage number, and growth conditions (media, serum, etc.) for all experiments. Starvation conditions prior to stimulation must be carefully controlled.
Variability in Reagent Preparation Prepare fresh stock solutions of this compound and other critical reagents. Aliquot and store properly to avoid degradation.
Inconsistent Incubation Times Use a timer to ensure consistent incubation times for all treatments and steps in your protocol.
Cell Health Monitor cell viability and morphology. Unhealthy cells can respond differently to treatments. Ensure cells are not overgrown or stressed.

Experimental Protocols

Representative Protocol: Western Blot Analysis of mTORC1 Pathway Inhibition by this compound

This protocol describes how to assess the effect of this compound on the phosphorylation of key mTORC1 downstream targets, such as S6 Kinase (S6K) and 4E-BP1, in a cultured cell line (e.g., HEK293T).

Materials:

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation (Optional): To synchronize cells and reduce basal mTORC1 activity, you can serum-starve the cells for 2-4 hours in serum-free medium.

  • Leucine Starvation and Stimulation:

    • Wash cells with PBS.

    • Incubate cells in leucine-free medium for 1 hour.

    • Add back leucine to the medium to stimulate the mTORC1 pathway.

  • This compound Treatment:

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Expected Results: Treatment with this compound is expected to decrease the phosphorylation of S6K at Thr389 and 4E-BP1 at Thr37/46 in a dose-dependent manner, indicating inhibition of mTORC1 activity. Total protein levels of S6K, 4E-BP1, and the loading control should remain unchanged.

Treatment p-S6K (Thr389) Total S6K p-4E-BP1 (Thr37/46) Total 4E-BP1
Vehicle ControlHighUnchangedHighUnchanged
Low [this compound]Moderately DecreasedUnchangedModerately DecreasedUnchanged
High [this compound]Strongly DecreasedUnchangedStrongly DecreasedUnchanged

Visualizations

mTORC1_Signaling_Pathway cluster_input Inputs cluster_sensing Leucine Sensing cluster_rag Rag GTPase Complex cluster_mtorc1 mTORC1 Complex cluster_output Downstream Effects Leucine Leucine LARS1 LARS1 Leucine->LARS1 activates Rag Rag GTPases LARS1->Rag activates Leu_AMS This compound Leu_AMS->LARS1 inhibits mTORC1 mTORC1 Rag->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Autophagy Autophagy mTORC1->Autophagy inhibits

Caption: The Leucine-mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture Starvation 2. Starvation (Optional) Cell_Culture->Starvation Stimulation 3. Leucine Stimulation Starvation->Stimulation Leu_AMS_Treatment 4. This compound Treatment Stimulation->Leu_AMS_Treatment Cell_Lysis 5. Cell Lysis Leu_AMS_Treatment->Cell_Lysis Protein_Quant 6. Protein Quantification Cell_Lysis->Protein_Quant Western_Blot 7. Western Blot Protein_Quant->Western_Blot Data_Analysis 8. Data Analysis Western_Blot->Data_Analysis

Caption: A general experimental workflow for studying the effects of this compound.

References

Technical Support Center: Optimizing Leu-AMS Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Leu-AMS (Leucyl-adenylate sulfamate) for specific cell lines. This compound is a potent inhibitor of leucyl-tRNA synthetase (LRS), a key enzyme in protein synthesis. Its high cytotoxicity necessitates careful optimization to achieve desired experimental outcomes while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a structural analog of leucyl-adenylate, an intermediate in the aminoacylation reaction catalyzed by leucyl-tRNA synthetase (LRS).[1][2] By mimicking this intermediate, this compound binds to the catalytic site of LRS, inhibiting its primary function of attaching leucine to its corresponding tRNA.[1] This inhibition of protein synthesis leads to high cytotoxicity in both cancerous and normal cells.[3]

Q2: Does this compound inhibit the mTORC1 signaling pathway?

A2: The effect of this compound on the mTORC1 pathway is nuanced. Leucyl-tRNA synthetase (LRS) has a dual role; besides its catalytic activity, it acts as a sensor for intracellular leucine levels, which in turn activates the mTORC1 signaling pathway.[4][5] While this compound directly inhibits the catalytic (aminoacylation) activity of LRS, some studies suggest that it does not directly affect the leucine-sensing function of LRS that leads to mTORC1 activation.[4] However, other reports indicate that this compound analogs can decrease leucine-induced mTORC1 stimulation.[2] This suggests that the impact on mTORC1 signaling may be indirect or context-dependent.

Q3: What is a good starting concentration for this compound in my experiments?

A3: Due to its high cytotoxicity, the optimal concentration of this compound is highly dependent on the specific cell line and experimental duration. For a related LRS inhibitor, BC-LI-0186, which selectively inhibits the LRS-RagD interaction, the 50% growth inhibition (GI₅₀) and 50% effective concentration (EC₅₀) for cell death were in the nanomolar range for various non-small cell lung cancer cell lines.[6][7] Based on this, a reasonable starting point for optimizing this compound concentration would be in the low nanomolar to low micromolar range (e.g., 10 nM to 10 µM). However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q4: How long should I incubate my cells with this compound?

A4: The incubation time will depend on your experimental goals and the cell line's sensitivity. For cytotoxicity assays, incubation times typically range from 24 to 72 hours. It is recommended to perform a time-course experiment in conjunction with your dose-response study to identify the optimal treatment duration.

Experimental Protocols

Determining Optimal this compound Concentration using a Cytotoxicity Assay (MTT Assay)

This protocol provides a detailed methodology for determining the optimal concentration of this compound for a specific cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 10 µM down to 1 nM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-30 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the this compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary

The following table summarizes the reported cytotoxic effects of the LRS inhibitor BC-LI-0186 in various non-small cell lung cancer (NSCLC) cell lines. This data can serve as a reference for establishing a starting concentration range for this compound optimization experiments.

Cell LineIC₅₀ (nM)GI₅₀ (nM)EC₅₀ (nM)
A54998--
H460206--
H222855--
H170378--
SNU133083--
H165086--
H2009102--
H358109--
H2279128--
H596206--
HCT116 (WT)-39.49105.03
HCT116 (S2035I mutant)-42.03100.45

Data for BC-LI-0186, a selective inhibitor of the LRS-RagD interaction.[6][7]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High variability between replicate wells Uneven cell seedingEnsure a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting steps.
Edge effects in the 96-well plateAvoid using the outer wells of the plate for treatment, or fill them with sterile PBS to maintain humidity.
No cytotoxic effect observed This compound concentration is too lowTest a higher concentration range.
Incubation time is too shortIncrease the incubation time (e.g., up to 72 hours).
Cell line is resistant to this compoundConsider using a different cell line or a combination treatment.
All cells are dead, even at the lowest concentration This compound concentration is too highTest a lower concentration range, starting from the low nanomolar or even picomolar range.
Contamination of cell cultureCheck for signs of bacterial or fungal contamination.
Inconsistent results between experiments Variation in cell passage numberUse cells within a consistent and low passage number range.
Inconsistent reagent preparationPrepare fresh dilutions of this compound for each experiment.

Signaling Pathway Diagrams

The following diagrams illustrate the role of Leucyl-tRNA Synthetase (LRS) in the mTORC1 signaling pathway and the proposed mechanism of action for this compound.

LRS_mTORC1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Leucine_ext Leucine Leucine_int Leucine Leucine_ext->Leucine_int Amino Acid Transporter LRS LRS Leucine_int->LRS LRS->LRS RagD RagD-GTP LRS->RagD Activates mTORC1 mTORC1 RagD->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Leucyl-tRNA Synthetase (LRS) as a Leucine Sensor for mTORC1 Activation.

LeuAMS_Mechanism cluster_cytoplasm Cytoplasm cluster_pathway Leu_AMS This compound LRS LRS Leu_AMS->LRS Binds to Catalytic Site tRNA_Leu tRNA-Leu LRS->tRNA_Leu Catalytic Activity (Inhibited) LRS_mTORC1 LRS-mTORC1 Signaling LRS->LRS_mTORC1 Leucine Sensing (Potentially Unaffected) Protein_Synthesis Protein Synthesis tRNA_Leu->Protein_Synthesis

References

Leu-AMS Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and proper storage of Leu-AMS, a potent inhibitor of leucyl-tRNA synthetase (LRS). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and recommended protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations for both solid this compound and stock solutions are summarized below.

FormStorage TemperatureDurationRecommendations
Solid Powder -20°CLong-term (months to years)[1]Store in a dry, dark environment.[1]
0-4°CShort-term (days to weeks)[1]Keep desiccated and protected from light.
Stock Solution -80°CUp to 6 months[2]Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month[2]Suitable for short-term use; aliquot to minimize degradation.

Q2: What is the shelf life of this compound?

A2: When stored correctly as a solid at -20°C, this compound has a shelf life of over three years. Stock solutions are stable for shorter periods as indicated in the table above.

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).

Q4: How does this compound inhibit its target, leucyl-tRNA synthetase (LRS)?

A4: this compound is a stable analog of the reaction intermediate leucyl-adenylate (Leu-AMP).[3] It binds to the active site of LRS, preventing the enzyme from charging leucine onto its cognate tRNA, which is a critical step in protein synthesis.[4] This inhibition of LRS catalytic activity can also affect downstream signaling pathways, such as the mTORC1 pathway.[2]

Chemical Stability and Degradation

This compound, as a sulfamoyl adenylate analog, has specific chemical liabilities that researchers should be aware of to ensure experimental reproducibility.

Potential Degradation Pathways:

  • Hydrolysis of the Sulfamoyl Linkage: The sulfamoyl group is a key feature for its inhibitory activity. This bond can be susceptible to hydrolysis, particularly at non-neutral pH. The rate of hydrolysis can be influenced by buffer composition and temperature.

  • Hydrolysis of the Purine Moiety: The adenine base can be subject to depurination, especially under acidic conditions, leading to the loss of the purine ring and inactivation of the molecule.

  • Photodegradation: Purine analogs can be sensitive to light exposure.[5][6] It is recommended to handle this compound and its solutions with protection from light.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound.[7][8] Adherence to recommended storage temperatures is critical.

A logical workflow for investigating potential degradation is outlined below:

Workflow for Investigating this compound Degradation cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare fresh this compound stock solution B Expose to various pH levels (acidic, neutral, basic) A->B Apply Stress C Incubate at elevated temperatures A->C Apply Stress D Expose to UV/visible light A->D Apply Stress E Analyze by HPLC-UV for purity B->E Analyze Purity C->E Analyze Purity D->E Analyze Purity F Characterize degradation products by LC-MS/MS E->F Characterize Degradants G Determine degradation kinetics F->G Interpret Data H Identify degradation products F->H Interpret Data

Caption: A logical workflow for investigating potential this compound degradation.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound powder

  • DMSO (anhydrous)

  • Buffers: 0.1 M HCl (acidic), Phosphate Buffered Saline (PBS) pH 7.4 (neutral), 0.1 M NaOH (basic)

  • HPLC-grade water and acetonitrile

  • Formic acid

  • HPLC system with UV detector

  • LC-MS/MS system

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Dilute the stock solution to 100 µM in PBS (pH 7.4). Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution to 100 µM in a solution of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store an aliquot of the DMSO stock solution at 60°C for 24 hours.

    • Photodegradation: Expose a 100 µM solution of this compound in PBS (pH 7.4) to a calibrated light source (e.g., ICH option 1) for a specified duration.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by HPLC-UV to determine the percentage of remaining this compound and the formation of degradation products.

    • Analyze samples with significant degradation by LC-MS/MS to identify the mass of the degradation products and elucidate their structures through fragmentation analysis.

3. HPLC Method:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm

4. Mass Spectrometry Method:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full scan (e.g., m/z 100-1000) and product ion scan of the parent this compound mass and any observed degradation peaks.

Troubleshooting Guides

Leucyl-tRNA Synthetase (LRS) Inhibition Assays

Troubleshooting LRS Inhibition Assays cluster_0 Problem cluster_1 Potential Cause cluster_2 Solution A No or low inhibition observed D Degraded this compound A->D leads to E Incorrect enzyme/substrate concentration A->E leads to F Assay interference A->F leads to B High variability between replicates G Pipetting errors B->G leads to H Inconsistent incubation times B->H leads to C Inconsistent IC50 values C->D leads to I Batch-to-batch variation of this compound C->I leads to J Use fresh or properly stored this compound D->J solved by K Verify concentrations and enzyme activity E->K solved by L Test for compound interference with assay components F->L solved by M Use calibrated pipettes and proper technique G->M solved by N Ensure consistent timing for all steps H->N solved by O Qualify new batches of this compound I->O solved by

Caption: Troubleshooting guide for LRS inhibition assays.

Common Issues and Solutions:

  • Problem: No or low inhibition observed.

    • Potential Cause: this compound has degraded due to improper storage or handling.

    • Solution: Always use freshly prepared dilutions from a properly stored stock. Verify the integrity of the stock solution using HPLC if degradation is suspected.

    • Potential Cause: Sub-optimal assay conditions (e.g., incorrect enzyme or substrate concentrations).

    • Solution: Optimize the assay conditions, ensuring that the enzyme concentration is in the linear range and substrate concentrations are appropriate for the desired inhibition kinetics.

  • Problem: High variability between replicates.

    • Potential Cause: Inaccurate pipetting, especially of viscous DMSO stock solutions.

    • Solution: Use calibrated pipettes and ensure complete mixing of the this compound stock into the assay buffer.

  • Problem: Inconsistent IC50 values across experiments.

    • Potential Cause: Fluctuation in incubation times or temperature.

    • Solution: Standardize all incubation steps and use a temperature-controlled incubator or water bath.

mTORC1 Signaling Assays

Troubleshooting mTORC1 Signaling Assays cluster_0 Problem cluster_1 Potential Cause cluster_2 Solution A Incomplete inhibition of mTORC1 signaling D Insufficient this compound concentration or incubation time A->D leads to E Activation of alternative signaling pathways A->E leads to B Off-target effects observed F This compound interaction with other cellular components B->F leads to C Cell toxicity at high concentrations G Inhibition of general protein synthesis C->G leads to H Perform dose-response and time-course experiments D->H solved by I Use specific inhibitors for other pathways as controls E->I solved by J Include appropriate negative and positive controls F->J solved by K Determine the therapeutic window and use the lowest effective concentration G->K solved by

Caption: Troubleshooting guide for mTORC1 signaling assays.

Common Issues and Solutions:

  • Problem: Incomplete inhibition of mTORC1 signaling (e.g., persistent phosphorylation of S6K).

    • Potential Cause: The concentration of this compound may be too low, or the incubation time is insufficient.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and experimental conditions.

    • Potential Cause: Cells may have activated compensatory signaling pathways.

    • Solution: Consider using a combination of inhibitors to target parallel pathways or use cell lines with specific genetic knockouts to dissect the signaling network.

  • Problem: Observed effects are not specific to LRS inhibition.

    • Potential Cause: At high concentrations, this compound might have off-target effects.[8][9][10]

    • Solution: Use the lowest effective concentration of this compound as determined by dose-response experiments. Include control experiments with other LRS inhibitors or use genetic approaches (e.g., siRNA-mediated LRS knockdown) to confirm that the observed phenotype is due to LRS inhibition.

  • Problem: Significant cell death or general toxicity is observed.

    • Potential Cause: As an inhibitor of protein synthesis, high concentrations of this compound can be cytotoxic.

    • Solution: Determine the cytotoxic concentration of this compound for your cell line and perform experiments at non-toxic or minimally toxic concentrations. Ensure that the observed effects on mTORC1 signaling are not simply a consequence of general cellular stress or apoptosis.

References

Interpreting Off-Target Effects of Leu-AMS: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Leu-AMS, a potent inhibitor of Leucyl-tRNA Synthetase (LRS). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to facilitate the accurate interpretation of experimental results and mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific inhibitor of the catalytic activity of Leucyl-tRNA Synthetase (LRS). It acts as a stable analogue of the leucyl-adenylate intermediate, binding tightly to the active site of LRS and preventing the charging of tRNALeu with leucine. This inhibition of protein synthesis leads to cytotoxicity in both cancer and normal cells, as well as antibacterial effects.[1][2][3][4][5]

Q2: Does this compound affect the mTORC1 signaling pathway?

No, this compound does not directly affect the leucine-induced activation of the mTORC1 pathway.[1][3][4][5] LRS has a dual function: its canonical role in protein synthesis and a non-canonical role as a leucine sensor for mTORC1 activation. This compound specifically inhibits the catalytic (aminoacylation) activity without interfering with the leucine-sensing function that leads to mTORC1 activation.[6][7][8] This makes this compound a valuable tool to dissect these two functions of LRS.

Q3: What are the known off-target effects of this compound?

Currently, there is limited publicly available data on the comprehensive off-target profile of this compound against a broad panel of enzymes. Its high potency for LRS suggests a degree of selectivity. However, researchers should be aware of the following potential off-target considerations:

  • Other Aminoacyl-tRNA Synthetases (aaRSs): Due to structural similarities in the amino acid and ATP binding pockets among aaRSs, there is a theoretical possibility of cross-reactivity with other synthetases, particularly those for structurally similar amino acids like isoleucine and valine. However, specific inhibitory concentrations for other aaRSs have not been widely reported.

  • General Cytotoxicity: As an inhibitor of a fundamental cellular process, this compound exhibits broad cytotoxicity against both cancerous and normal cell lines.[1][3][4] This is a direct consequence of its on-target effect (inhibition of protein synthesis) rather than a traditional "off-target" effect on an unrelated protein.

Q4: How can I differentiate between on-target and potential off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some recommended strategies:

  • Rescue Experiments: Supplementing the culture medium with excess leucine may partially rescue the cytotoxic effects if they are solely due to the inhibition of LRS. However, the high affinity of this compound for the enzyme might make this challenging.

  • Use of Structurally Unrelated LRS Inhibitors: Comparing the phenotype induced by this compound with that of other LRS inhibitors with different chemical scaffolds can help confirm that the observed effect is due to LRS inhibition.

  • siRNA/shRNA Knockdown of LRS: Silencing the expression of LRS should phenocopy the effects of this compound if the inhibitor is acting on-target.

  • Monitoring Protein Synthesis: Directly measuring the rate of protein synthesis (e.g., via puromycin incorporation assays) in the presence of this compound can confirm its on-target activity.

Quantitative Data Summary

CompoundTargetIC50Notes
This compoundLeucyl-tRNA Synthetase (LRS)22.34 nMPotent inhibitor of the catalytic (aminoacylation) activity.[1][2][3][4]

Signaling and Experimental Workflow Diagrams

LRS_Catalytic_Cycle cluster_0 LRS Catalytic Cycle LRS LRS (Leucyl-tRNA Synthetase) LRS_Leu_ATP LRS-Leu-ATP Complex LRS->LRS_Leu_ATP binds Leu Leucine Leu->LRS_Leu_ATP ATP ATP ATP->LRS_Leu_ATP Leu_AMP Leucyl-AMP Intermediate LRS_Leu_ATP->Leu_AMP hydrolyzes ATP Charged_tRNA Leucyl-tRNA-Leu Leu_AMP->Charged_tRNA charges tRNA_Leu tRNA-Leu tRNA_Leu->Charged_tRNA Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis Leu_AMS This compound Leu_AMS->Inhibition Inhibition->LRS_Leu_ATP Inhibits

Caption: LRS catalytic cycle and its inhibition by this compound.

mTORC1_Pathway cluster_1 Leucine Sensing and mTORC1 Activation Leucine Leucine LRS LRS (Leucine Sensor) Leucine->LRS Rag_GTPases Rag GTPases LRS->Rag_GTPases activates Protein_Synthesis_Canonical Protein Synthesis (Canonical Function) LRS->Protein_Synthesis_Canonical Canonical Function mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth FourEBP1->Cell_Growth releases eIF4E Leu_AMS This compound Leu_AMS->Inhibition Inhibition->Protein_Synthesis_Canonical Inhibits

Caption: LRS in the mTORC1 signaling pathway.

Experimental_Workflow cluster_2 Workflow for Assessing this compound Effects Cell_Culture 1. Cell Seeding & Culture Treatment 2. Treatment with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Protein_Synth_Assay 3b. Protein Synthesis Assay (e.g., Puromycin Incorporation) Treatment->Protein_Synth_Assay Western_Blot 3c. Western Blot for Pathway Analysis (e.g., p-S6K) Treatment->Western_Blot Data_Analysis 4. Data Analysis & Interpretation Viability_Assay->Data_Analysis Protein_Synth_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for this compound.

Troubleshooting Guide

Issue 1: Higher than expected cytotoxicity is observed across all cell lines.

  • Question: I'm observing massive cell death even at very low concentrations of this compound. How can I be sure this is an on-target effect?

  • Answer:

    • Confirm On-Target Activity: High cytotoxicity is the expected outcome of inhibiting a crucial enzyme like LRS. To confirm this is on-target, perform a protein synthesis assay (e.g., puromycin incorporation followed by western blot or flow cytometry). A dose-dependent decrease in protein synthesis that correlates with cytotoxicity strongly suggests an on-target effect.

    • Check Compound Purity and Concentration: Ensure the purity of your this compound stock and verify its concentration. Degradation or impurities could potentially lead to non-specific toxicity.

    • Optimize Incubation Time: Reduce the incubation time. A shorter exposure to this compound might allow for the observation of more subtle, pathway-specific effects before widespread cell death occurs.

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to protein synthesis inhibitors. Consider using a cell line with a known lower proliferation rate to potentially widen the therapeutic window.

Issue 2: I don't observe the expected phenotype, or the effect is weaker than anticipated.

  • Question: I'm not seeing the expected downstream effects of inhibiting protein synthesis, such as changes in the expression of a specific protein. What could be the reason?

  • Answer:

    • Verify Inhibition of Protein Synthesis: First, confirm that this compound is effectively inhibiting overall protein synthesis in your specific cell line and experimental conditions using a direct assay as mentioned above.

    • Protein Stability: The protein you are monitoring may have a long half-life. Even with protein synthesis inhibited, it may take a significant amount of time for the existing pool of the protein to be degraded. Check the literature for the stability of your protein of interest and consider extending your experimental timeline.

    • Compensatory Mechanisms: Cells can activate compensatory signaling pathways in response to stress. For example, inhibition of protein synthesis can sometimes lead to a paradoxical activation of certain stress-response pathways.

    • Compound Bioavailability/Stability: In complex culture media, the effective concentration of this compound might be lower than expected due to binding to media components or degradation over time. Consider a media change with fresh inhibitor for long-term experiments.

Issue 3: I am seeing variability in my results between experiments.

  • Question: My IC50 values for this compound are inconsistent across different experimental replicates. How can I improve reproducibility?

  • Answer:

    • Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase. Cells in different growth phases can have different metabolic rates and sensitivities to inhibitors.

    • Precise Reagent Preparation: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Control for Edge Effects in Multi-well Plates: In multi-well plate assays, evaporation from the outer wells can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples or ensure proper humidification during incubation.

    • Automated Liquid Handling: If available, use automated liquid handlers for dispensing cells and reagents to minimize pipetting errors.

    • Consistent Assay Timing: Perform assay readouts at the exact same time point after treatment in all experiments.

Detailed Experimental Protocol: Cell Viability Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound using a common cell viability assay like the MTT or WST-1 assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well tissue culture plates

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Cell Viability Measurement (MTT Assay Example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Technical Support Center: Troubleshooting Cell Culture Contamination in Leu-AMS Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Leu-AMS (Leucyl-adenylate sulfamoyl) to investigate the mTOR signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent cell culture contamination issues that can compromise the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in cell culture, and how can they affect my this compound experiments?

A1: Cell culture contamination can be broadly categorized into biological and chemical contaminants. Each type can significantly impact your this compound experiments by interfering with cellular signaling, metabolism, and growth, leading to unreliable and irreproducible results.[1][2][3]

Biological Contaminants:

  • Bacteria: These are among the most frequent contaminants and can rapidly alter the pH of the culture medium, deplete nutrients, and produce toxic metabolites.[3] In the context of this compound experiments, bacterial contamination can activate stress-related signaling pathways that may cross-talk with the mTOR pathway, confounding your results.[4][5][6]

  • Mycoplasma: These are particularly problematic as they are difficult to detect by visual inspection and can alter a wide range of cellular functions, including signaling pathways.[7][8][9][10][11] Mycoplasma can affect cellular amino acid pools, which is highly relevant for experiments with this compound, a leucine analogue.[12] They have been shown to activate the NF-κB pathway, which can have downstream effects on cell growth and survival pathways linked to mTOR.[7][9][10]

  • Fungi (Yeast and Mold): Fungal contamination is often visible to the naked eye as turbidity or filamentous growth.[3] Fungi produce a variety of secondary metabolites that can have cytotoxic, anti-proliferative, or kinase-inhibiting effects, directly interfering with your experimental outcomes.[1][13][14]

  • Viruses: Viral contamination is challenging to detect and can alter host cell metabolism and signaling to favor viral replication. This can lead to unexpected changes in the mTOR pathway, which is a central regulator of cellular metabolism.

Chemical Contaminants:

  • These include impurities in media, sera, water, and leachables from plasticware. Endotoxins from bacterial cell walls are a common chemical contaminant that can trigger strong inflammatory responses and activate signaling pathways that may intersect with mTOR signaling.[15]

Q2: I'm seeing inconsistent results in my this compound dose-response experiments. Could contamination be the cause?

A2: Absolutely. Inconsistent results are a hallmark of underlying, often undetected, cell culture contamination.

  • Low-level chronic contamination, especially with mycoplasma, can cause subtle but significant changes in cell physiology, leading to variability in how cells respond to this compound treatment. Mycoplasma has been shown to alter cellular metabolism and gene expression, which could affect the expression or activity of components of the mTOR signaling pathway.[7][10]

  • Variations in media composition due to bacterial or fungal growth can alter the availability of nutrients, including amino acids. Since this compound targets the leucine-sensing mechanism of the mTORC1 pathway, fluctuations in amino acid levels can lead to inconsistent mTORC1 activation and, consequently, variable responses to this compound.[12]

  • Endotoxins from gram-negative bacterial contamination can stimulate signaling pathways that lead to mTOR activation, potentially masking the inhibitory effects of this compound at lower concentrations.[15]

Q3: How can I detect mycoplasma contamination in my cell cultures?

A3: Due to its insidious nature, routine testing for mycoplasma is critical. Several methods are available:

  • PCR-based assays: These are highly sensitive and specific and are considered one of the most reliable methods for mycoplasma detection.

  • Fluorescent staining: Using DNA-binding fluorochromes like DAPI or Hoechst can reveal the presence of extranuclear DNA, which is characteristic of mycoplasma contamination.[3]

  • ELISA: Enzyme-linked immunosorbent assays can detect mycoplasma antigens.

  • Culture-based methods: While considered a gold standard, this method is slow as some mycoplasma species are difficult to culture.

It is recommended to use at least two different detection methods to ensure accurate results.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving contamination issues in your this compound experiments.

Problem 1: Sudden change in media color (e.g., yellow), turbidity, or unusual odor.

  • Possible Cause: Bacterial or yeast contamination.[3]

  • Troubleshooting Steps:

    • Immediately isolate the suspected contaminated culture(s) to prevent cross-contamination.

    • Visually inspect the culture under a microscope for motile bacteria or budding yeast.

    • Discard the contaminated culture and any media or reagents that may have come into contact with it.

    • Thoroughly disinfect the incubator, biosafety cabinet, and any other potentially contaminated equipment.

    • Review your aseptic technique.

    • Thaw a fresh, cryopreserved vial of your cell line that has been previously tested and confirmed to be free of contamination.

Problem 2: Fuzzy, filamentous growth in the culture vessel.

  • Possible Cause: Mold contamination.

  • Troubleshooting Steps:

    • Follow the same initial steps as for bacterial contamination (isolate, discard, disinfect).

    • Pay special attention to the air filtration system in your cell culture hood and incubator, as mold spores are often airborne.

    • Check for any potential sources of mold in the laboratory environment, such as damp areas.

Problem 3: Gradual decrease in cell proliferation, changes in cell morphology, or inconsistent experimental results without visible signs of contamination.

  • Possible Cause: Mycoplasma contamination.

  • Troubleshooting Steps:

    • Immediately quarantine the suspected cell line and any other cultures it may have come into contact with.

    • Test for mycoplasma using a reliable method, such as a PCR-based assay.

    • If positive, the recommended course of action is to discard the contaminated cell line and all related stocks.

    • If the cell line is irreplaceable, treatment with specialized anti-mycoplasma antibiotics can be attempted, but the cells should be re-tested after treatment to confirm elimination. Be aware that these treatments can be harsh on the cells and may alter their characteristics.

    • Implement a routine mycoplasma testing schedule for all cell lines in the laboratory.

Data Presentation

Table 1: Characteristics of Common Biological Contaminants

ContaminantTypical Appearance in CultureKey Impacts on this compound ExperimentsRecommended Detection Method
Bacteria Turbid medium, rapid pH drop (yellowing), sometimes a surface film.[3]Altered nutrient availability, production of toxins, activation of stress pathways.Microscopy, culture on agar plates.
Mycoplasma No visible change in medium clarity.[3]Altered gene expression, metabolism, and signaling pathways; depletion of amino acids.[7][10][12]PCR, fluorescent DNA staining, ELISA.
Yeast Turbid medium, sometimes with a slight increase in pH; visible budding particles under a microscope.Competition for nutrients, production of metabolic byproducts that can interfere with assays.Microscopy, culture on agar plates.
Mold Visible filamentous mycelia, sometimes with dense clumps of spores.Production of secondary metabolites with potential kinase inhibitory or cytotoxic effects.[1][13][14]Visual inspection, microscopy.

Experimental Protocols

Protocol 1: Western Blot Analysis of mTORC1 Signaling

This protocol is for assessing the phosphorylation status of key downstream targets of mTORC1, such as S6 Kinase (S6K) and 4E-BP1, following treatment with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7][16]

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).[8][11]

  • Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.[18]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[18]

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: In Vitro mTORC1 Kinase Assay

This assay measures the direct inhibitory effect of compounds on mTORC1 kinase activity.

Materials:

  • Active mTORC1 complex (immunoprecipitated or recombinant).

  • Kinase assay buffer.[20]

  • Recombinant, inactive substrate (e.g., GST-4E-BP1 or GST-S6K1).[9]

  • ATP.

  • This compound or other test compounds.

  • SDS-PAGE sample buffer.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the active mTORC1 complex, kinase assay buffer, and the test compound (this compound). Incubate on ice.

  • Initiate Reaction: Add the substrate (e.g., GST-4E-BP1) and ATP to start the kinase reaction.[9]

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes) with gentle shaking.[20]

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.

  • Analysis: Boil the samples and analyze the phosphorylation of the substrate by Western blotting as described in Protocol 1.

Mandatory Visualizations

Leu_AMS_mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytosol Cytosol Leucine Leucine LRS LRS (Leucyl-tRNA Synthetase) Leucine->LRS activates Rag_GTPases Rag GTPases LRS->Rag_GTPases activates Leu_AMS This compound Leu_AMS->LRS inhibits mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome & activates S6K1 S6K1 mTORC1->S6K1 phosphorylates (activates) FourE_BP1 4E-BP1 mTORC1->FourE_BP1 phosphorylates (inhibits) Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourE_BP1->Protein_Synthesis inhibition removed

Caption: Leucine-mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Healthy Cell Culture treatment Treat cells with this compound (dose-response or time-course) start->treatment lysis Cell Lysis (add protease/phosphatase inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA) lysis->quantification western_blot Western Blot Analysis quantification->western_blot detection Detect p-S6K, S6K, p-4E-BP1, 4E-BP1 western_blot->detection analysis Data Analysis: Normalize phospho-protein to total protein detection->analysis end End: Determine IC50 or time-dependent inhibition analysis->end

Caption: A typical experimental workflow for analyzing mTORC1 inhibition by this compound.

Contamination_Troubleshooting start Suspicion of Contamination (e.g., inconsistent data, visual signs) visual_check Visual Inspection: Turbidity, color change, filaments? start->visual_check visible_yes Yes visual_check->visible_yes visible_no No visual_check->visible_no microscopy Microscopic Examination: Bacteria, yeast, mold? micro_yes Yes microscopy->micro_yes micro_no No microscopy->micro_no myco_test No visible signs, but results are inconsistent? action_myco_test Perform Mycoplasma Test (PCR) myco_test->action_myco_test visible_yes->microscopy visible_no->myco_test action_discard Isolate, Discard Contaminated Cultures, Disinfect Equipment micro_yes->action_discard micro_no->myco_test thaw_new Thaw a new, clean vial of cells action_discard->thaw_new myco_positive Mycoplasma Positive? action_myco_test->myco_positive myco_pos_yes Yes myco_positive->myco_pos_yes myco_pos_no No myco_positive->myco_pos_no myco_pos_yes->action_discard review_technique Review Aseptic Technique & Reagent Quality myco_pos_no->review_technique review_technique->thaw_new

Caption: A decision tree for troubleshooting cell culture contamination.

References

Technical Support Center: Leu-AMS mTORC1 Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mTORC1 assays involving leucine sensing. This guide provides troubleshooting advice and answers to frequently asked questions to help you address inconsistent results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a Leu-AMS mTORC1 assay?

A1: The assay investigates the role of Leucyl-tRNA synthetase (LRS) as a primary sensor for the amino acid leucine in activating the mTORC1 signaling pathway.[1][2][3] LRS, in its leucine-bound state, interacts with Rag GTPases, which is a critical step for mTORC1 activation at the lysosome.[2] this compound, or leucyl-sulfamoyl-adenylate, is a stable analog of the reaction intermediate (leucyl-adenylate) and is used as a tool to study the structural and functional aspects of LRS in this pathway.[4][5] Assays in this context typically measure the downstream effects of leucine stimulation on mTORC1 activity, such as the phosphorylation of S6K1 or 4E-BP1.

Q2: Why am I seeing high variability in my baseline mTORC1 activity (in starved cells)?

A2: High baseline mTORC1 activity in starved cells can be due to several factors:

  • Incomplete Amino Acid Starvation: Standard starvation protocols may not be sufficient for all cell lines. Some cells have internal stores of amino acids that can sustain mTORC1 signaling.

  • Autocrine/Paracrine Signaling: Cells may secrete growth factors that activate mTORC1 through parallel pathways like the PI3K/Akt pathway.

  • Cell Density: High cell density can lead to nutrient depletion and stress, which can paradoxically activate stress-response pathways that intersect with mTORC1 signaling.

  • Defects in Amino Acid Sensing: In some cell types, particularly senescent cells, there can be defects in the machinery that senses amino acid withdrawal, leading to persistently active mTORC1.[6]

Q3: My leucine stimulation shows a weak or no effect on mTORC1 activation. What could be the cause?

A3: A weak or absent response to leucine can stem from several issues:

  • Suboptimal Leucine Concentration: The concentration of leucine required for maximal mTORC1 activation can vary between cell types. It's advisable to perform a dose-response curve.

  • Timing of Stimulation: The peak of mTORC1 activation after leucine stimulation is transient. You may be missing the optimal time point for analysis. A time-course experiment is recommended.

  • High Baseline Activity: If the mTORC1 pathway is already highly active due to incomplete starvation or other factors, the stimulatory effect of leucine will be masked.

  • Cell Line Specifics: Some cell lines may have altered expression or function of key components of the leucine sensing pathway, such as LRS or the Rag GTPases.

Q4: Can other amino acids interfere with my leucine-specific assay?

A4: Yes, other amino acids can influence mTORC1 activity. Arginine and glutamine, for example, have been shown to activate mTORC1 through distinct mechanisms.[7] It is crucial to use a defined amino acid-free medium for starvation and to add back only leucine for specific stimulation to minimize confounding effects.

Troubleshooting Guide

Issue 1: High Background Phosphorylation of S6K1/4E-BP1 in Starved Control Cells
Potential Cause Recommended Solution
Incomplete Starvation Increase starvation time (e.g., from 1 hour to 2-4 hours). Ensure you are using an amino acid-free medium (e.g., Earle's Balanced Salt Solution, EBSS) and not just serum-free medium.
Presence of Growth Factors Wash cells thoroughly with PBS before adding starvation medium. Consider a pre-incubation period in serum-free medium before amino acid starvation.
High Cell Confluency Plate cells at a lower density (e.g., 70-80% confluency) to avoid nutrient depletion stress and unintended pathway activation.
Contaminated Reagents Use fresh, sterile-filtered starvation media and supplements.
Issue 2: Inconsistent or Low Signal-to-Noise Ratio After Leucine Stimulation
Potential Cause Recommended Solution
Suboptimal Lysis Buffer Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins. A common choice is RIPA buffer with added inhibitors.
Antibody Issues Validate your primary antibodies for specificity and optimal dilution. Use positive and negative controls (e.g., cells treated with a known mTORC1 inhibitor like rapamycin).
Protein Degradation Keep samples on ice at all times during processing and add protease inhibitors to your lysis buffer.
Timing of Analysis Perform a time-course experiment (e.g., 0, 15, 30, 60 minutes) after leucine stimulation to identify the peak response time for your specific cell line.
Example Data: Expected Results from a Leucine Stimulation Assay

The following table shows representative data from a Western blot analysis of p-S6K1 (Thr389) levels in response to leucine stimulation, with and without an mTORC1 inhibitor.

Condition Treatment Relative p-S6K1/Total S6K1 Ratio (Normalized to Starved)
Negative ControlAmino Acid Starvation (2h)1.0
Positive ControlLeucine Stimulation (30 min)5.2
Inhibitor ControlLeucine + Rapamycin (100 nM)1.3
ExperimentalLeucine + Compound X2.5

Experimental Protocols

Protocol: Leucine Stimulation of mTORC1 Signaling

This protocol outlines the steps for assessing mTORC1 activation in cultured cells by monitoring the phosphorylation of S6K1.

1. Cell Seeding:

  • Plate cells (e.g., HEK293T, HeLa) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Culture in complete medium (e.g., DMEM with 10% FBS) for 24 hours.

2. Amino Acid Starvation:

  • Aspirate the complete medium.

  • Wash the cells twice with 1X PBS.

  • Add 1 mL of pre-warmed amino acid-free medium (e.g., EBSS).

  • Incubate for 1-2 hours at 37°C.

3. Leucine Stimulation:

  • Prepare a stock solution of L-Leucine in amino acid-free medium.

  • Add leucine to the starved cells to a final concentration of 50 µM (this may need to be optimized).

  • For inhibitor controls, add the inhibitor (e.g., 100 nM rapamycin) 30 minutes prior to leucine stimulation.

  • Incubate for the desired time (e.g., 30 minutes) at 37°C.

4. Cell Lysis:

  • Place the plate on ice and aspirate the medium.

  • Wash cells once with ice-cold 1X PBS.

  • Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

  • Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

5. Protein Quantification and Analysis:

  • Collect the supernatant.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Analyze the samples by Western blotting using antibodies against phospho-S6K1 (Thr389), total S6K1, and a loading control (e.g., β-actin).

Visualizations

Leucine Sensing and mTORC1 Activation Pathway

mTORC1_Pathway cluster_lysosome On Lysosomal Surface Leucine Leucine LRS LRS (Leucyl-tRNA Synthetase) Leucine->LRS binds Sestrin2 Sestrin2 Leucine->Sestrin2 disrupts interaction Rag_GTP RagA/B-GTP RagC/D-GDP LRS->Rag_GTP activates Rag_GDP RagA/B-GDP RagC/D-GTP mTORC1_inactive mTORC1 (inactive) Rag_GDP->mTORC1_inactive mTORC1_active mTORC1 (active) Rag_GTP->mTORC1_active recruits & activates Downstream Downstream Effectors (p-S6K1, p-4E-BP1) mTORC1_active->Downstream phosphorylates Lysosome Lysosome GATOR2 GATOR2 Sestrin2->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits GATOR1->Rag_GDP promotes GTP hydrolysis

Caption: Leucine sensing pathway leading to mTORC1 activation.

Experimental Workflow for Leucine Stimulation Assay

Assay_Workflow A 1. Seed Cells (24h incubation) B 2. Wash with PBS A->B C 3. Amino Acid Starvation (1-2h in EBSS) B->C D 4. Leucine Stimulation (e.g., 30 min) C->D E 5. Cell Lysis (on ice) D->E F 6. Protein Quantification (BCA Assay) E->F G 7. Western Blot Analysis (p-S6K1 / Total S6K1) F->G

Caption: Workflow for a typical leucine stimulation experiment.

Troubleshooting Flowchart for Inconsistent Results

Troubleshooting_Flowchart start Inconsistent mTORC1 Assay Results q1 Is the baseline (starved) signal high? start->q1 a1_yes Increase starvation time. Check cell density. Use fresh media. q1->a1_yes Yes q2 Is the leucine-stimulated signal weak or absent? q1->q2 No a1_yes->q2 a2_yes Optimize leucine dose & time. Validate antibodies. Check for high baseline. q2->a2_yes Yes end Problem Resolved q2->end No a2_yes->end

Caption: A decision tree for troubleshooting common assay issues.

References

Technical Support Center: Leu-AMS Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the cytotoxicity of Leu-AMS in normal cells during pre-clinical experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on current scientific understanding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, a leucine analogue, is a potent inhibitor of leucyl-tRNA synthetase (LRS) with an IC50 of 22.34 nM.[1][2] Its primary mechanism of action is the inhibition of the catalytic activity of LRS, which is essential for protein synthesis.[1][2] By binding to LRS, this compound prevents the ligation of leucine to its cognate tRNA, thereby halting the incorporation of leucine into newly synthesized proteins. This disruption of protein synthesis leads to cytotoxicity in both cancer and normal cells.[1][2][3]

Q2: Why is this compound cytotoxic to normal cells?

A2: this compound targets a fundamental cellular process—protein synthesis—that is essential for the survival of all cells, both cancerous and normal.[1][2][3] By inhibiting leucyl-tRNA synthetase, it indiscriminately blocks the protein-building machinery, leading to cell stress and death in any cell that is actively dividing and synthesizing proteins.

Q3: Are there any known differences in the response of normal versus cancer cells to this compound?

A3: While direct comparative studies on this compound are limited, cancer cells often exhibit a higher dependency on sustained protein synthesis to support their rapid proliferation and growth. This could potentially create a therapeutic window. Leucyl-tRNA synthetase is reported to be overexpressed in some cancers, which might suggest a heightened sensitivity to LRS inhibitors. However, some research has also indicated that LRS may act as a tumor suppressor in certain contexts, such as breast cancer. Further research is needed to fully elucidate these differential effects.

Q4: What are some general strategies to protect normal cells from chemotherapy-induced cytotoxicity that might be applicable to this compound?

A4: General strategies to mitigate chemotherapy side effects that could be explored for this compound include:

  • Cyclotherapy: This approach involves temporarily arresting the cell cycle of normal cells, making them less susceptible to drugs that target proliferating cells.

  • Targeting Apoptosis Pathways: The use of caspase inhibitors could potentially protect normal cells from undergoing apoptosis induced by cellular stress from protein synthesis inhibition.

  • Modulation of Signaling Pathways: Investigating and exploiting differences in signaling pathways (e.g., p53 status) between normal and cancer cells could offer a protective advantage to normal tissues.

Troubleshooting Guide: High Cytotoxicity in Normal Cells

If you are observing unacceptably high levels of cytotoxicity in your normal cell lines or in vivo models when using this compound, consider the following troubleshooting steps:

Issue Potential Cause Recommended Action
Excessive normal cell death at desired anti-cancer concentration High intrinsic sensitivity of the normal cell type to protein synthesis inhibition.1. Dose-Response Curve: Perform a detailed dose-response curve for both your cancer and normal cell lines to determine the therapeutic index. 2. Intermittent Dosing: In in vivo studies, explore intermittent dosing schedules (e.g., drug holidays) to allow normal tissues to recover. 3. Combination Therapy: Consider combining a lower dose of this compound with another agent that has a different mechanism of action and a more favorable toxicity profile in normal cells.
Off-target effects observed This compound may have secondary targets or induce complex cellular stress responses beyond LRS inhibition.1. Pathway Analysis: Conduct transcriptomic or proteomic analysis to identify pathways significantly altered by this compound in normal cells. 2. Rescue Experiments: Attempt to rescue normal cells by supplementing with essential metabolites downstream of the inhibited pathway, where feasible.
In vivo toxicity (e.g., weight loss, organ damage) Systemic inhibition of protein synthesis affecting highly proliferative tissues like bone marrow and gastrointestinal tract.1. Supportive Care: Implement supportive care measures in animal models, such as nutritional support and hydration. 2. Targeted Delivery: Explore potential targeted delivery systems (e.g., nanoparticle formulation) to increase the concentration of this compound at the tumor site while minimizing systemic exposure.

Experimental Protocols

Protocol 1: Determining the Therapeutic Index of this compound in vitro

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line and a relevant normal cell line.

Methodology:

  • Cell Culture: Culture the cancer and normal cell lines in their respective recommended media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should span from a non-toxic level to a level that induces complete cell death.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plates for a period that is relevant to your experimental goals (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value for each cell line.

  • Therapeutic Index Calculation: Calculate the therapeutic index (TI) as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line (TI = IC50_normal / IC50_cancer). A higher TI indicates greater selectivity for cancer cells.

Protocol 2: Evaluating the Protective Effect of a Cell Cycle Inhibitor on Normal Cells

Objective: To assess whether inducing a temporary cell cycle arrest in normal cells can mitigate this compound-induced cytotoxicity.

Methodology:

  • Cell Culture and Seeding: Culture the normal cell line and seed into 96-well plates as described in Protocol 1.

  • Cell Cycle Arrest: Treat the cells with a reversible cell cycle inhibitor (e.g., a CDK4/6 inhibitor like Palbociclib) at a concentration known to induce G1 arrest. The optimal concentration and duration of treatment should be determined empirically.

  • Co-treatment with this compound: After inducing cell cycle arrest, add this compound at a range of concentrations to the wells containing the cell cycle inhibitor. Include control wells with this compound alone and the cell cycle inhibitor alone.

  • Washout and Recovery: After the desired treatment duration with this compound, wash the cells with fresh medium to remove both drugs and allow the cells to recover and re-enter the cell cycle.

  • Viability Assessment: Assess cell viability at a later time point (e.g., 72 hours post-washout) to determine the long-term survival and recovery of the cells.

  • Data Analysis: Compare the viability of cells pre-treated with the cell cycle inhibitor to those treated with this compound alone to determine if a protective effect was achieved.

Signaling Pathways and Workflows

This compound Mechanism of Action

Leu_AMS_Mechanism Leu_AMS This compound LRS Leucyl-tRNA Synthetase (LRS) Leu_AMS->LRS Inhibits Aminoacylation Aminoacylation (Leucine + tRNA-Leu) LRS->Aminoacylation Catalyzes Leucine Leucine Leucine->LRS Binds to tRNA_Leu tRNA-Leu tRNA_Leu->LRS Binds to Protein_Synthesis Protein Synthesis Aminoacylation->Protein_Synthesis Enables Cell_Viability Cell Viability Protein_Synthesis->Cell_Viability Maintains

Caption: Mechanism of this compound cytotoxicity through inhibition of Leucyl-tRNA Synthetase (LRS).

Experimental Workflow for Assessing Protective Agents

Protective_Agent_Workflow cluster_0 In Vitro / In Vivo Model cluster_1 Treatment Groups cluster_2 Endpoint Analysis Normal_Cells Normal Cells / Animal Model Control Vehicle Control Normal_Cells->Control Leu_AMS_only This compound Alone Normal_Cells->Leu_AMS_only Protective_Agent_only Protective Agent Alone Normal_Cells->Protective_Agent_only Combination This compound + Protective Agent Normal_Cells->Combination Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Control->Cytotoxicity Leu_AMS_only->Cytotoxicity Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) Leu_AMS_only->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Leu_AMS_only->Apoptosis In_Vivo_Toxicity In Vivo Toxicity Markers (e.g., Body Weight, Bloodwork) Leu_AMS_only->In_Vivo_Toxicity Protective_Agent_only->Cytotoxicity Combination->Cytotoxicity Combination->Cell_Cycle Combination->Apoptosis Combination->In_Vivo_Toxicity

References

Adjusting experimental protocols for different Leu-AMS batches

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leu-AMS. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and specific inhibitor of Leucyl-tRNA Synthetase (LRS).[1][2][3] It functions as a stable analog of the natural reaction intermediate, leucyl-adenylate (Leu-AMP).[4][5] By binding to the active site of LRS, this compound can inhibit the enzyme's primary function of attaching leucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.[6] Additionally, LRS acts as a leucine sensor for the mTORC1 signaling pathway, and this compound can also block this non-canonical function.[6]

Q2: What are the common applications of this compound in research?

A2: this compound is primarily used in cell biology and drug discovery to:

  • Investigate the role of LRS in various cellular processes.

  • Study the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.

  • Explore potential therapeutic applications, as dysregulation of the mTOR pathway is implicated in diseases like cancer.[6]

  • Serve as a tool compound in the development of novel anti-cancer and anti-bacterial agents.

Q3: Are there known issues with batch-to-batch variability of this compound?

Troubleshooting Guide

Problem 1: Inconsistent or unexpected results between experiments using different batches of this compound.

Possible Cause: Variation in the purity, concentration, or activity of different this compound batches.

Solution: Implement a rigorous quality control (QC) protocol for each new batch of this compound.

Recommended QC Experiments:

  • Purity Assessment: Analyze the purity of the new batch using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.

  • Concentration Verification: Accurately determine the concentration of the this compound stock solution. While direct measurement can be challenging, consistency in preparation is key.

  • Functional Validation: Perform a dose-response experiment to determine the IC50 value of the new batch in a relevant assay (e.g., an mTORC1 activity assay) and compare it to the IC50 of a previously validated batch.

Table 1: Example Quality Control Data for Two Batches of this compound

ParameterBatch A (Reference)Batch B (New)Acceptance Criteria
Purity (HPLC)99.2%98.9%>98%
IC50 (mTORC1 Assay)50 nM55 nMWithin 20% of Reference
Problem 2: No observable effect of this compound on mTORC1 signaling.

Possible Causes:

  • Inactive Compound: The this compound may have degraded due to improper storage.

  • Suboptimal Cell Conditions: The cell line used may be insensitive to LRS inhibition, or the experimental conditions may not be appropriate for observing mTORC1 inhibition.

  • Incorrect Assay Endpoint: The readout for mTORC1 activity may not be sensitive enough.

Solutions:

  • Storage: Ensure this compound is stored as recommended by the supplier, typically at -20°C or -80°C as a desiccated solid or in a suitable solvent like DMSO.[2][3]

  • Cell Line Selection: Use a cell line known to be responsive to mTORC1 inhibition.

  • Positive Controls: Include a known mTORC1 inhibitor, such as rapamycin, as a positive control in your experiments.

  • Assay Optimization:

    • Measure the phosphorylation of downstream targets of mTORC1, such as S6 Kinase (S6K) and 4E-BP1, by Western blotting.

    • Ensure that the cells are appropriately stimulated to activate the mTORC1 pathway before adding the inhibitor.

Experimental Protocols

Protocol 1: Validation of a New this compound Batch using a Western Blot-Based mTORC1 Activity Assay

Objective: To determine the IC50 of a new batch of this compound and compare it to a reference batch.

Methodology:

  • Cell Culture: Plate a responsive cell line (e.g., HEK293T, MCF7) at an appropriate density and allow them to adhere overnight.

  • Starvation and Stimulation: The following day, starve the cells of amino acids for 1-2 hours to inactivate the mTORC1 pathway. Then, stimulate the cells with a medium containing amino acids (and serum, if necessary) to reactivate the pathway.

  • This compound Treatment: Concurrently with stimulation, treat the cells with a serial dilution of both the reference and the new batch of this compound (e.g., 0, 1, 10, 50, 100, 500 nM).

  • Lysis and Protein Quantification: After a suitable incubation period (e.g., 2 hours), lyse the cells and determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-S6K (Thr389) and total S6K (as a loading control).

    • Incubate with the appropriate secondary antibodies.

    • Visualize the bands using a suitable detection method.

  • Data Analysis:

    • Quantify the band intensities for phospho-S6K and total S6K.

    • Normalize the phospho-S6K signal to the total S6K signal for each sample.

    • Plot the normalized phospho-S6K signal against the log of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each batch.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_qc Quality Control cell_culture 1. Plate Cells starvation 2. Starve Cells cell_culture->starvation stimulation 3. Stimulate Cells starvation->stimulation leu_ams 4. Add this compound (Different Batches) stimulation->leu_ams lysis 5. Cell Lysis leu_ams->lysis wb 6. Western Blot (p-S6K, Total S6K) lysis->wb data_analysis 7. Data Analysis (IC50 Determination) wb->data_analysis comparison 8. Compare IC50 Values data_analysis->comparison

Caption: Workflow for validating a new batch of this compound.

mtorc1_pathway cluster_input Upstream Signals cluster_lrs Leucine Sensing cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects Leucine Leucine LRS LRS (Leucyl-tRNA Synthetase) Leucine->LRS activates mTORC1 mTORC1 LRS->mTORC1 activates S6K S6K Phosphorylation mTORC1->S6K FourEBP1 4E-BP1 Phosphorylation mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis FourEBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Leu_AMS This compound Leu_AMS->LRS inhibits

Caption: Simplified mTORC1 signaling pathway showing the point of inhibition by this compound.

References

Validation & Comparative

A Comparative Guide to Leucyl-tRNA Synthetase (LRS) Inhibitors: Leu-AMS vs. Leucinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent Leucyl-tRNA Synthetase (LRS) inhibitors: Leu-AMS and leucinol. We will delve into their mechanisms of action, present available experimental data for a side-by-side evaluation, and provide comprehensive experimental protocols for key assays.

Introduction to LRS Inhibition

Leucyl-tRNA synthetase (LRS) is a crucial enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a fundamental step in protein synthesis. Beyond this canonical function, LRS has emerged as a key sensor of intracellular leucine levels, playing a vital role in activating the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. The dual functions of LRS make it an attractive target for therapeutic intervention in diseases such as cancer and bacterial infections.

Inhibitors of LRS can be broadly categorized based on their mechanism of action: those that target the catalytic aminoacylation site and those that interfere with its non-catalytic, signaling functions. This compound and leucinol are two such inhibitors that, while both interacting with the leucine-binding pocket, exhibit distinct effects on LRS's dual functionalities.

Comparative Data Summary

ParameterThis compoundLeucinol-like Inhibitor (BC-LI-0186)Reference
Target Site LRS Catalytic (Aminoacylation) SiteLRS RagD-interacting Site (non-catalytic)[1]
LRS Catalytic Inhibition (IC50) 22.34 nMNo inhibition of catalytic activity[1][2]
mTORC1 Pathway Inhibition (p-S6K) Does not affect leucine-induced mTORC1 activation81.4 nM[1][2]

Key Findings from the Data:

  • Distinct Mechanisms: this compound is a potent inhibitor of the primary catalytic function of LRS, directly halting the process of tRNA charging. In contrast, leucinol and its analogs can be designed to specifically target the non-catalytic, signaling function of LRS, leaving the essential protein synthesis machinery intact.

  • Decoupling of Functions: The differential effects of these inhibitors provide powerful tools to dissect the two major roles of LRS. The existence of compounds like BC-LI-0186, derived from a leucinol scaffold, demonstrates that the mTORC1-regulating function of LRS can be inhibited independently of its aminoacylation activity.[1]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 Leucine Sensing & mTORC1 Activation Leucine Leucine LRS LRS Leucine->LRS binds Rag_GTPases Rag_GTPases LRS->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates (p-S6K) Cell_Growth Cell_Growth S6K->Cell_Growth promotes cluster_1 Inhibitor Comparison Workflow Start Select Inhibitors (this compound, Leucinol) Assay1 LRS Catalytic Activity Assay (ATP-PPi Exchange) Start->Assay1 Assay2 mTORC1 Signaling Assay (Western Blot for p-S6K) Start->Assay2 Data1 Determine IC50 for LRS Inhibition Assay1->Data1 Data2 Determine IC50 for mTORC1 Inhibition Assay2->Data2 Compare Compare Potency & Selectivity Data1->Compare Data2->Compare

References

A Researcher's Guide to LRS Inhibitors in mTORC1 Signaling: Leu-AMS vs. Leucine-Sensing Specific Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate mTORC1 signaling pathway, dissecting the dual roles of leucyl-tRNA synthetase (LRS) as both an essential enzyme for protein synthesis and a key leucine sensor is a critical experimental challenge. This guide provides a comprehensive comparison of Leu-AMS, a classic LRS catalytic inhibitor, with emerging compounds that specifically target the leucine-sensing function of LRS, such as BC-LI-0186. Understanding the distinct mechanisms and appropriate control experiments for these compounds is paramount for the accurate interpretation of data in mTORC1 studies.

Distinguishing LRS Functions in mTORC1 Regulation

Leucyl-tRNA synthetase plays two fundamental roles in the cell. Its canonical function is the ATP-dependent charging of tRNA with leucine, an essential step in protein synthesis. More recently, LRS has been identified as a key intracellular leucine sensor that, upon binding leucine, acts as a GTPase-activating protein (GAP) for RagD, a component of the Rag GTPase heterodimer, leading to the activation of mTORC1. This dual functionality necessitates the use of precise chemical tools and rigorous controls to delineate the effects of inhibiting LRS's catalytic activity versus its leucine-sensing function.

Comparative Analysis of LRS Inhibitors

This guide focuses on two distinct classes of LRS inhibitors:

  • This compound: A potent inhibitor of the catalytic activity of LRS. It is crucial to note that this compound does not directly inhibit the leucine-sensing function of LRS involved in mTORC1 activation.[1][2] Its effects on mTORC1 are generally considered secondary to the disruption of protein synthesis and the cellular stress response that follows.

  • BC-LI-0186: An inhibitor that specifically disrupts the interaction between LRS and RagD, thereby inhibiting the leucine-sensing signal to mTORC1 without affecting the catalytic activity of LRS.[3][4] This compound is a more appropriate tool for studying the direct role of LRS as a leucine sensor in the mTORC1 pathway.

The following table summarizes the key characteristics and reported efficacy of these two compounds.

FeatureThis compoundBC-LI-0186
Mechanism of Action Inhibits the catalytic (tRNA charging) activity of LRS.[1][2]Inhibits the LRS-RagD interaction, blocking the leucine-sensing signal to mTORC1.[3][4]
Effect on mTORC1 Signaling Does not directly affect leucine-induced mTORC1 activation.[1][2]Inhibits leucine-dependent mTORC1 activity.[3]
IC50 for LRS Catalytic Activity 22.34 nM[1][2]No significant inhibition.[5]
IC50 for mTORC1 Inhibition (p-S6K) Not applicable (does not directly inhibit)81.4 nM[5]
Binding Affinity to LRS (KD) Not reported42.1 nM[5]
Primary Use in Research Studying the effects of inhibiting LRS catalytic function and global protein synthesis.Investigating the specific role of LRS as a leucine sensor in mTORC1 signaling.

Essential Control Experiments for LRS Inhibitors in mTORC1 Studies

To ensure the accurate interpretation of experimental results, a series of control experiments are essential when using LRS inhibitors to study mTORC1 signaling.

For this compound (Catalytic Inhibitor):
  • Positive Control for mTORC1 Inhibition: Use a known mTORC1 inhibitor like rapamycin or an ATP-competitive inhibitor (e.g., Torin1) to confirm that the downstream signaling readout (e.g., p-S6K, p-4E-BP1) is sensitive to direct mTORC1 blockade.

  • Assessment of Protein Synthesis: Directly measure protein synthesis rates (e.g., puromycin incorporation assay) to confirm that this compound is effectively inhibiting its primary target.

  • Amino Acid Starvation and Re-stimulation: Compare the effects of this compound to amino acid starvation to understand the extent to which the observed effects are due to general amino acid stress versus specific inhibition of LRS.

  • Control for Off-Target Effects: Assess the phosphorylation status of proteins in pathways unrelated to mTORC1 to rule out broad off-target kinase inhibition.[6]

For BC-LI-0186 (Leucine-Sensing Inhibitor):
  • Positive Control for mTORC1 Inhibition: Similar to this compound, use a direct mTORC1 inhibitor as a positive control.

  • Negative Control for Catalytic Inhibition: Perform an in vitro LRS aminoacylation assay to confirm that BC-LI-0186 does not inhibit the catalytic activity of LRS.[5]

  • Leucine-Specificity: Demonstrate that the inhibitory effect of BC-LI-0186 on mTORC1 signaling is specific to leucine stimulation and does not affect activation by other amino acids like glutamine or arginine.[5]

  • Rescue Experiment with Constitutively Active Rag GTPases: Overexpression of a constitutively active Rag GTPase mutant should rescue the inhibitory effect of BC-LI-0186 on mTORC1 signaling, placing the compound's action upstream of the Rag GTPases.

  • Control for Sestrin2 Binding: As Sestrin2 is another known leucine sensor for the mTORC1 pathway, it is important to confirm that the compound does not bind to Sestrin2, for example, through surface plasmon resonance (SPR) analysis.[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mTORC1 signaling pathway, a typical experimental workflow for assessing mTORC1 inhibition, and the logical relationship of control experiments.

mTORC1_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytosol Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Amino Acids (Leucine) Amino Acids (Leucine) LRS LRS Amino Acids (Leucine)->LRS PI3K PI3K Receptor Tyrosine Kinases->PI3K Ragulator Ragulator Rag_GTPases Rag_GTPases Ragulator->Rag_GTPases AKT AKT PI3K->AKT TSC1_TSC2 TSC1_TSC2 AKT->TSC1_TSC2 inhibition Rheb Rheb TSC1_TSC2->Rheb inhibition mTORC1 mTORC1 Rheb->mTORC1 activation LRS->Rag_GTPases activates RagD GAP activity Rag_GTPases->mTORC1 recruits to lysosome S6K1 S6K1 mTORC1->S6K1 phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylation Autophagy Autophagy mTORC1->Autophagy inhibition Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis releases inhibition

Caption: The mTORC1 signaling pathway integrates signals from growth factors and amino acids.

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment e.g., this compound, BC-LI-0186, Rapamycin Cell Lysis Cell Lysis Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Kinase Assay Kinase Assay Cell Lysis->Kinase Assay Immunoprecipitate mTORC1 Western Blot Western Blot Protein Quantification->Western Blot p-S6K, p-4E-BP1, total proteins Data Analysis Data Analysis Western Blot->Data Analysis Kinase Assay->Data Analysis

Caption: A general experimental workflow for assessing mTORC1 inhibition.

Control_Logic cluster_hypothesis cluster_controls This compound This compound Catalytic Assay Catalytic Assay This compound->Catalytic Assay Expect Inhibition Direct mTORC1i Direct mTORC1 Inhibitor (e.g., Rapamycin) This compound->Direct mTORC1i Compare Downstream Effects BC-LI-0186 BC-LI-0186 BC-LI-0186->Catalytic Assay Expect No Inhibition BC-LI-0186->Direct mTORC1i Compare Downstream Effects Leucine Specificity Leucine Specificity BC-LI-0186->Leucine Specificity Test against other amino acids Rag Rescue Constitutively Active Rag Mutant BC-LI-0186->Rag Rescue Test for rescue of inhibition

Caption: Logical relationships of key control experiments for LRS inhibitors.

Detailed Experimental Protocols

Western Blot for Phospho-S6K1 (Thr389) and Phospho-4E-BP1 (Thr37/46)

1. Cell Lysis:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (cell lysate).

2. Protein Quantification:

  • Determine protein concentration using a BCA protein assay kit.

3. Sample Preparation:

  • Mix 20-30 µg of protein with 4x Laemmli sample buffer.

  • Boil samples at 95-100°C for 5 minutes.

4. SDS-PAGE and Transfer:

  • Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.

  • Transfer proteins to a PVDF membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

    • Phospho-S6K1 (Thr389): 1:1000 dilution

    • Total S6K1: 1:1000 dilution

    • Phospho-4E-BP1 (Thr37/46): 1:1000 dilution[7][8][9]

    • Total 4E-BP1: 1:1000 dilution[10]

    • Loading control (e.g., β-actin, GAPDH): 1:5000 dilution

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection:

  • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

In Vitro mTORC1 Kinase Assay

1. Immunoprecipitation of mTORC1:

  • Lyse cells in CHAPS-containing lysis buffer.[11]

  • Immunoprecipitate mTORC1 using an anti-Raptor antibody conjugated to beads.

  • Wash the immunoprecipitates with high-salt and low-salt wash buffers to remove contaminants.

2. Kinase Reaction:

  • Resuspend the mTORC1-bound beads in kinase assay buffer.

  • Add recombinant, purified 4E-BP1 as a substrate.

  • As a positive control for activation, add GTP-loaded Rheb.[12][13]

  • As a positive control for inhibition, add a known mTORC1 inhibitor (e.g., Torin1).

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for 30-60 minutes with shaking.[12]

3. Reaction Termination and Analysis:

  • Stop the reaction by adding Laemmli sample buffer and boiling.

  • Analyze the phosphorylation of 4E-BP1 by Western blotting using a phospho-specific antibody.

By employing these specific inhibitors and rigorous controls, researchers can confidently dissect the multifaceted role of LRS in mTORC1 signaling, leading to a deeper understanding of this critical cellular pathway and paving the way for novel therapeutic strategies.

References

A Comparative Guide to mTORC1 Inhibition: Leu-AMS vs. Rapamycin

Author: BenchChem Technical Support Team. Date: November 2025

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, making it a critical target in both biomedical research and drug development. Its inhibition is a key strategy for studying and potentially treating a range of diseases, including cancer and metabolic disorders. This guide provides a detailed comparison of two distinct mTORC1 inhibitors: the classic allosteric inhibitor, rapamycin, and compounds that function as Leu-AMS (Leucyl-adenylate mimic/analog), which target the upstream leucine-sensing mechanism.

We will explore their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays used in their evaluation.

Mechanism of Action

The fundamental difference between this compound and rapamycin lies in their point of intervention within the mTORC1 signaling pathway. Rapamycin acts directly on the mTORC1 complex, while this compound compounds prevent its activation by mimicking the key nutrient signal, leucine.

Rapamycin: Allosteric Inhibition of the mTORC1 Complex

Rapamycin is a macrolide that exerts its inhibitory effect through an allosteric mechanism. It first binds to the intracellular protein FKBP12 (FK506-Binding Protein 12).[1] This newly formed rapamycin-FKBP12 complex then binds to the FRB (FKBP12-Rapamycin Binding) domain of the mTOR kinase itself.[1] This binding event does not block the catalytic site directly but is thought to induce a conformational change that prevents mTORC1 from accessing some of its key substrates, thereby inhibiting their phosphorylation.[1][2] While potent, this inhibition is incomplete; for instance, the phosphorylation of 4E-BP1 is often less sensitive to rapamycin than the phosphorylation of S6K1.[2][3]

G cluster_mTORC1 mTORC1 Complex cluster_Inhibitor Inhibitor Complex mTOR mTOR Raptor Raptor mTOR->Raptor mLST8 mLST8 mTOR->mLST8 S6K1 p70S6K1 mTOR->S6K1 phosphorylates 4EBP1 4E-BP1 mTOR->4EBP1 phosphorylates Rapamycin Rapamycin Rapamycin->mTOR binds & inhibits FKBP12 FKBP12 Rapamycin->FKBP12 binds FKBP12->mTOR binds & inhibits Growth Cell Growth & Proliferation S6K1->Growth 4EBP1->Growth

Diagram 1: Mechanism of Rapamycin
This compound: Upstream Inhibition of Leucine Sensing

Amino acids, particularly leucine, are potent activators of mTORC1. This activation is mediated by intracellular leucine sensors, primarily Sestrin2 and Leucyl-tRNA synthetase (LRS).[[“]][5]

  • Sestrin2 Pathway: In the absence of leucine, Sestrin2 binds to the GATOR2 complex, which allows the GATOR1 complex to inhibit the Rag GTPases, keeping mTORC1 inactive.[[“]][6] When leucine is present, it binds directly to Sestrin2, causing its dissociation from GATOR2 and leading to mTORC1 activation.[6][7][8]

  • LRS Pathway: LRS acts as another key leucine sensor. When bound to leucine, LRS gains GTPase-activating protein (GAP) activity towards the RagD GTPase, a crucial step in mTORC1 activation at the lysosome.[5]

This compound compounds are designed to interfere with this leucine-sensing machinery. For example, the compound BC-LI-0186 specifically inhibits the GAP function of LRS without affecting its primary catalytic activity of charging tRNA with leucine.[5][9] By preventing LRS from activating RagD, these inhibitors effectively block the leucine signal from reaching mTORC1, thus preventing its activation.[9]

G Leucine Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS binds to RagD_GTP RagD-GTP LRS->RagD_GTP acts as GAP for LeuAMS This compound (e.g., BC-LI-0186) LeuAMS->LRS inhibits RagD_GDP RagD-GDP RagD_GTP->RagD_GDP hydrolysis mTORC1_inactive Inactive mTORC1 RagD_GTP->mTORC1_inactive remains bound mTORC1_active Active mTORC1 RagD_GDP->mTORC1_active leads to activation NoGrowth Growth Arrest mTORC1_inactive->NoGrowth Growth Cell Growth mTORC1_active->Growth

Diagram 2: Mechanism of this compound

Performance and Specificity Comparison

The different mechanisms of action of rapamycin and this compound compounds result in distinct pharmacological profiles, particularly concerning substrate specificity and efficacy against resistant cancer cells.

ParameterRapamycinThis compound (e.g., BC-LI-0186)
Target Allosteric site (FRB domain) on mTORLeucine-sensing protein (e.g., LRS)
Inhibition Type Allosteric, incompleteUpstream, blocks activation signal
Effect on p-S6K1 Strong inhibitionStrong inhibition
Effect on p-4E-BP1 Partial or weak inhibition[3]Potent inhibition
mTORC2 Specificity Generally considered mTORC1-specific, but prolonged treatment can disrupt mTORC2 assembly[2][10]Highly specific to the leucine-sensing pathway; no direct effect on mTORC1 or mTORC2
Efficacy in Rapamycin-Resistant Cells Low, especially in cells with MTOR mutationsHigh, effectively suppresses growth of rapamycin-resistant cancer cells[9]

Key Insights:

  • Substrate Phosphorylation: ATP-competitive inhibitors and upstream inhibitors like this compound tend to be more effective at inhibiting all mTORC1 outputs, including the phosphorylation of 4E-BP1, compared to rapamycin.[2][11] This can lead to a more profound suppression of cap-dependent translation.

  • Overcoming Resistance: Cancers can develop resistance to rapamycin through mutations in the FRB domain of mTOR. Since this compound compounds target an entirely different protein (LRS), they remain effective against these rapamycin-resistant mutants.[5][9]

Experimental Protocols

Evaluating the efficacy and mechanism of these inhibitors requires precise and reproducible experimental methods. Below are protocols for key assays.

Protocol 1: Western Blot for mTORC1 Substrate Phosphorylation

This method assesses the phosphorylation status of downstream targets of mTORC1, providing a direct measure of its activity within the cell.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, SUP-B15) and grow to 70-80% confluency. Treat cells with varying concentrations of rapamycin (e.g., 10 nM), this compound compound (e.g., 10 µM), or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-S6K1 (Thr389), total S6K1, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.

G start 1. Cell Culture & Treatment lysis 2. Cell Lysis start->lysis quant 3. Protein Quantification lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. PVDF Transfer sds->transfer probing 6. Antibody Probing transfer->probing detect 7. ECL Detection probing->detect end 8. Analysis detect->end

References

A Head-to-Head Comparison of Leu-AMS and Novel LRS Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed, data-driven comparison between the well-established Leucyl-tRNA Synthetase (LRS) inhibitor, Leu-AMS, and novel LRS inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, efficacy, and experimental validation. Leucyl-tRNA synthetase is a critical enzyme in protein synthesis and has emerged as a key regulator of the mTORC1 signaling pathway, making it a prime target for therapeutic intervention in oncology and infectious diseases.[1][2][3]

Introduction to LRS Inhibition Strategies

Leucyl-tRNA synthetase (LRS) performs a canonical function essential for all life: the charging of leucine onto its cognate tRNA, a fundamental step in protein translation.[4] Beyond this, LRS has a non-canonical role as an intracellular leucine sensor, activating the mTORC1 pathway, a central regulator of cell growth and proliferation.[5] This dual functionality allows for distinct inhibitory strategies: targeting the catalytic activity essential for protein synthesis or modulating the signaling function to control cell growth.

  • This compound (Leucyl-adenylate sulfamoyl) is a stable analog of the leucyl-adenylate intermediate formed during the aminoacylation reaction. It acts as a potent inhibitor of the LRS catalytic site.

  • Novel LRS inhibitors represent a diverse group of molecules designed to exploit different aspects of LRS function. These include compounds that selectively block the mTORC1 signaling pathway without affecting protein synthesis, and others that target the enzyme's editing site.

This guide will focus on a comparative analysis of this compound against two prominent novel LRS inhibitors: BC-LI-0186 , a selective inhibitor of the LRS-mTORC1 signaling axis, and Tavaborole (AN2690) , an antifungal agent that targets the LRS editing site.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound, BC-LI-0186, and Tavaborole, highlighting their distinct inhibitory profiles.

InhibitorTarget FunctionMechanism of ActionIC50 / KᵢCellular Effects
This compound Catalytic Activity (Aminoacylation)Competes with leucyl-adenylate intermediate at the catalytic site.22.34 nM (LRS catalytic activity)Broad cytotoxicity due to inhibition of protein synthesis.
BC-LI-0186 Non-canonical (mTORC1 Signaling)Binds to the RagD interacting site on LRS, preventing mTORC1 activation.46.11 nM (LRS-RagD interaction)Suppresses growth of rapamycin-resistant cancer cells; does not inhibit LRS catalytic activity.
Tavaborole (AN2690) Catalytic Activity (Editing Site)Forms a stable adduct with tRNA in the LRS editing site, trapping the tRNA and inhibiting catalytic turnover.[1]Not directly reported, but potent antifungal activity (MICs in the low µg/mL range).Potent antifungal activity by inhibiting protein synthesis.[6]

Signaling Pathways and Inhibitor Mechanisms

The following diagrams illustrate the LRS-mTORC1 signaling pathway and the distinct mechanisms of action of the compared inhibitors.

LRS_mTORC1_Pathway LRS-Mediated mTORC1 Signaling Pathway Leucine Leucine LRS LRS Leucine->LRS binds RagD_GDP RagD-GDP LRS->RagD_GDP acts as GAP RagD_GTP RagD-GTP RagD_GDP->RagD_GTP GTP Loading mTORC1 mTORC1 RagD_GTP->mTORC1 activates S6K_4EBP1 S6K & 4E-BP1 mTORC1->S6K_4EBP1 phosphorylates CellGrowth Cell Growth & Proliferation S6K_4EBP1->CellGrowth promotes Inhibitor_Mechanisms Inhibitor Mechanisms of Action cluster_LRS Leucyl-tRNA Synthetase (LRS) CatalyticSite Catalytic Site (Aminoacylation) EditingSite Editing Site RagDBindingSite RagD Binding Site (mTORC1 Signaling) LeuAMS This compound LeuAMS->CatalyticSite inhibits Tavaborole Tavaborole Tavaborole->EditingSite inhibits BC_LI_0186 BC-LI-0186 BC_LI_0186->RagDBindingSite inhibits Aminoacylation_Assay_Workflow Aminoacylation Assay Workflow Start Start PrepReaction Prepare Reaction Mix (Buffer, Leucine, ATP, [32P]PPi) Start->PrepReaction AddInhibitor Add Inhibitor (e.g., this compound) PrepReaction->AddInhibitor AddEnzyme Initiate with LRS Enzyme AddInhibitor->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate Quench Quench Reaction (Charcoal/TCA) Incubate->Quench FilterWash Filter & Wash Quench->FilterWash Measure Measure Radioactivity FilterWash->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

References

Safety Operating Guide

Essential Safety and Handling Protocols for Leu-AMS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of Leu-AMS, a potent inhibitor of leucyl-tRNA synthetase (LRS) used in research.[1][2][3] While this compound is not classified as a dangerous substance or mixture according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe research environment.[4]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to prevent contact with skin and eyes.[4] The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile or latex gloves. Check for expiration dates and inspect for tears before use.[5]
Eye Protection Safety GlassesANSI Z87.1-compliant safety glasses with side shields.
Body Protection Laboratory CoatStandard, long-sleeved laboratory coat to protect skin and clothing.

Operational Plan: Step-by-Step Handling of this compound

A systematic approach to handling this compound, from preparation to use and disposal, is critical for safety and experimental integrity.

1. Preparation:

  • Before handling, ensure that the work area is clean and uncluttered.

  • Confirm the availability and proper functioning of an emergency eyewash station and safety shower.

  • Review the Safety Data Sheet (SDS) for this compound.[4]

  • Put on all required PPE as specified in the table above.

2. Handling:

  • Handle this compound in a well-ventilated area. The use of a fume hood is recommended to avoid inhalation of any dust or aerosols.[4]

  • Avoid direct contact with the compound.[4] Use spatulas or other appropriate tools for transfer.

  • If creating a solution, add the solid this compound to the solvent slowly to avoid splashing.

  • Keep containers of this compound closed when not in use.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[4]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound: Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Clean & Prepare Workspace review_sds Review SDS prep_area->review_sds don_ppe Don PPE review_sds->don_ppe weigh_transfer Weigh & Transfer in Ventilated Area don_ppe->weigh_transfer Proceed to handling dissolve Dissolve in Solvent weigh_transfer->dissolve use_in_exp Use in Experiment dissolve->use_in_exp decontaminate Decontaminate Workspace use_in_exp->decontaminate Experiment complete dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leu-AMS
Reactant of Route 2
Leu-AMS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.